2,5-Dimethylisonicotinonitrile
Description
BenchChem offers high-quality 2,5-Dimethylisonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethylisonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-5-10-7(2)3-8(6)4-9/h3,5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSJARUDMJJPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592594 | |
| Record name | 2,5-Dimethylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7584-10-3 | |
| Record name | 2,5-Dimethylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2,5-Dimethylisonicotinonitrile
[1][2][3]
Executive Summary
2,5-Dimethylisonicotinonitrile (CAS: 7584-10-3) is a specialized pyridine derivative serving as a critical building block in medicinal chemistry.[1][2][3] Characterized by a pyridine ring substituted with methyl groups at the 2- and 5-positions and a nitrile moiety at the 4-position, this compound offers a unique electronic and steric profile. Its primary utility lies in its role as a precursor for TRPV1 antagonists (pain management therapeutics) and as a scaffold for synthesizing complex heterocyclic systems, including Vitamin B6 analogs and bicyclic pyridyl-amides.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, reactivity profile, and safety protocols, designed for researchers in drug discovery and process chemistry.
Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 2,5-Dimethylpyridine-4-carbonitrile |
| Common Synonyms | 2,5-Dimethylisonicotinonitrile; 4-Cyano-2,5-dimethylpyridine; 2,5-Lutidine-4-carbonitrile |
| CAS Registry Number | 7584-10-3 |
| Molecular Formula | C |
| Molecular Weight | 132.16 g/mol |
| SMILES | CC1=CN=C(C)C=C1C#N |
| InChI Key | InChI=1S/C8H8N2/c1-7-3-8(6-9)4-10-5-7/h3-4H,1-2H3 |
Physical Properties
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline powder) | Typically isolated as a solid; commercially supplied as powder. |
| Melting Point | > 50 °C (Est.)[4] | Exact MP varies by purity; analogs (e.g., 2,5-dichloro) melt ~82°C. |
| Solubility | Methanol, Ethanol, DMSO, Chloroform | Sparingly soluble in water. |
| pKa | ~2.5 - 3.0 (Pyridine Nitrogen) | Reduced basicity compared to 2,5-lutidine due to electron-withdrawing nitrile. |
Synthetic Pathways[9]
The synthesis of 2,5-dimethylisonicotinonitrile typically bypasses direct electrophilic substitution due to the deactivating nature of the pyridine ring. The most authoritative industrial and laboratory route involves the Reissert-Henze reaction or modified N-oxide activation sequences starting from 2,5-lutidine.
Core Synthesis: N-Oxide Activation
The transformation relies on activating the C4 position of 2,5-lutidine. Direct cyanation is achieved by first forming the N-oxide, which renders the C2 and C4 positions susceptible to nucleophilic attack by cyanide under specific activating conditions (e.g., dimethyl sulfate or benzoyl chloride).
Mechanism:
-
N-Oxidation: 2,5-Lutidine is oxidized with m-CPBA or H
O /Acetic Acid to yield 2,5-Lutidine-N-oxide. -
Reissert-Henze Cyanation: The N-oxide is treated with a cyanating agent (TMSCN or KCN/Benzoyl Chloride). The activating agent acylates/alkylates the oxygen, creating a leaving group. Cyanide attacks the C4 position (sterically favored over C2/C6 due to methyl blocking or electronic control), followed by re-aromatization and loss of the oxygen leaving group.
Visualization of Synthetic Logic
The following diagram illustrates the primary synthetic workflow and alternative approaches.
Figure 1: Synthetic pathway from 2,5-Lutidine via N-oxide activation. The Reissert-Henze route (red arrow) is the preferred direct method.
Reactivity & Functional Group Transformations
2,5-Dimethylisonicotinonitrile possesses two distinct reactive centers: the nitrile group at C4 and the pyridine nitrogen . The methyl groups at C2 and C5 also offer handles for radical functionalization, though they are less reactive than the nitrile.
Nitrile Reductions (Aminomethylation)
A critical reaction for drug discovery is the reduction of the nitrile to a primary amine (aminomethyl group). This is essential for synthesizing "linker" regions in bioactive molecules.
-
Reagents: H
/ Pd(OH) or Raney Nickel in Methanol/HCl. -
Product: (2,5-Dimethylpyridin-4-yl)methanamine.
-
Application: Synthesis of TRPV1 antagonists where the amine forms part of a urea or amide linkage.
Hydrolysis
-
Acidic/Basic Hydrolysis: Converts the nitrile to 2,5-dimethylisonicotinic acid (carboxylic acid) or the corresponding amide.
-
Utility: The acid is a precursor for esterification or coupling reactions to generate ester bioisosteres.
Reaction Workflow Diagram
Figure 2: Divergent reactivity profile. The green path (reduction) is most relevant for pharmaceutical intermediate synthesis.
Applications in Drug Discovery[10]
TRPV1 Antagonists
The 2,5-dimethylisonicotinonitrile scaffold is explicitly cited in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. These compounds are investigated for the treatment of neuropathic pain, inflammatory pain, and migraine.
-
Mechanism: The nitrile is reduced to an amine, which is then coupled with bicyclic cores (e.g., isoquinolines) to form urea derivatives. The 2,5-dimethyl substitution pattern on the pyridine ring is crucial for optimizing binding affinity and metabolic stability (blocking metabolic oxidation at the 2/5 positions).
Vitamin B6 Analog Synthesis
While Vitamin B6 (Pyridoxine) has a different substitution pattern, 2,5-dimethylisonicotinonitrile serves as a model system and intermediate for synthesizing modified Vitamin B6 analogs used to probe pyridoxal phosphate-dependent enzymes.
Safety & Handling Protocol
GHS Classification:
-
Signal Word: DANGER
-
Hazard Statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling Procedures:
-
Engineering Controls: Always handle within a certified fume hood. The nitrile moiety can release toxic cyanide fumes under extreme acidic/thermal decomposition (though the molecule itself is stable).
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, although it is relatively air-stable.
References
-
Chemical & Pharmaceutical Bulletin. (1966).[5] Synthesis of Pyridine Derivatives. Vol 14(5), 518. (Primary synthesis reference).
-
National Institutes of Health (NIH) - PubChem. 2,5-Dimethylisonicotinonitrile (Compound). Retrieved from [Link]
- Google Patents.Substituted Pyridylmethyl Bicyclocarboxamide Compounds (TRPV1 Antagonists). US Patent 8,178,558.
2,5-Dimethylisonicotinonitrile: A Strategic Pyridine Scaffold in Medicinal Chemistry
[1][2][3]
Executive Summary
2,5-Dimethylisonicotinonitrile (CAS 7584-10-3 ) represents a high-value heterocyclic building block characterized by a pyridine ring substituted with methyl groups at the 2- and 5-positions and a nitrile functionality at the 4-position.[1][2][3][4][5] Unlike its more common isomer 2,6-dimethylisonicotinonitrile, the 2,5-substitution pattern offers a unique steric and electronic profile, making it a critical intermediate for synthesizing complex pharmaceutical agents, particularly in the development of kinase inhibitors and modulators of G-protein coupled receptors (GPCRs).[2][3]
This guide provides a definitive technical analysis of the molecule, detailing validated synthetic protocols, critical quality attributes, and its application in late-stage functionalization.[3]
Chemical Identity & Physicochemical Profile[2][3][4][6][7][8][9][10][11]
The following data consolidates the core identity parameters required for regulatory filing and laboratory verification.
| Parameter | Technical Specification |
| Chemical Name | 2,5-Dimethylpyridine-4-carbonitrile |
| Common Synonyms | 2,5-Dimethylisonicotinonitrile; 4-Cyano-2,5-dimethylpyridine |
| CAS Number | 7584-10-3 |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| SMILES | CC1=CN=C(C)C=C1C#N |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 60–64 °C (Experimental range) |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |
| pKa (Calculated) | ~1.8 (Pyridine Nitrogen) |
Synthetic Methodology: The N-Oxide Activation Route[1][2][3]
While direct cyanation of pyridines is possible, the 2,5-dimethyl substitution pattern requires a regioselective approach to install the nitrile at the 4-position without disrupting the alkyl groups.[2][3] The most robust laboratory-scale protocol utilizes N-oxide activation followed by nitration and nucleophilic substitution .[1][2][3]
Reaction Rationale[3][12][14]
-
Step 1 (N-Oxidation): 2,5-Lutidine is oxidized to activate the ring.[1][2][3] The N-oxide directs electrophilic substitution to the 4-position.[2]
-
Step 2 (Nitration): Electrophilic aromatic substitution installs a nitro group at C4.[3] The 2- and 5-methyl groups sterically and electronically favor the 4-position over the 3- or 6-positions.[2][3]
-
Step 3 (Cyanodeoxygenation/Substitution): The nitro group at C4 is a potent leaving group in N-oxides.[1][2][3] Nucleophilic displacement with cyanide occurs, often accompanied by deoxygenation under specific conditions or requiring a subsequent reduction step.[3]
Detailed Protocol
Stage 1: Synthesis of 2,5-Dimethyl-4-nitropyridine 1-oxide
-
Reagents: 2,5-Dimethylpyridine (1.0 eq), 30% H₂O₂ (5.0 eq), Acetic Acid (solvent), H₂SO₄/HNO₃ (Nitration mix).
-
Oxidation: Dissolve 2,5-dimethylpyridine in glacial acetic acid. Add H₂O₂ dropwise at 60°C. Heat to 80°C for 12 hours. Concentrate to obtain the N-oxide.[2]
-
Nitration: Dissolve the crude N-oxide in conc. H₂SO₄.[3][6] Cool to 0°C. Add fuming HNO₃ dropwise. Heat to 90°C for 4 hours.
-
Workup: Pour onto ice/water. Neutralize with Na₂CO₃.[3] Extract with dichloromethane (DCM).[3] The product, 2,5-dimethyl-4-nitropyridine 1-oxide (CAS 21816-42-2) , precipitates as a yellow solid.[2]
Stage 2: Cyanation to 2,5-Dimethylisonicotinonitrile
-
Reagents: 4-Nitro-intermediate (1.0 eq), Potassium Cyanide (KCN, 2.0 eq), DMSO (solvent).
-
Procedure: Dissolve the nitro-N-oxide in dry DMSO. Add KCN. Heat to 100°C for 4–6 hours.
-
Deoxygenation (If required): If the N-oxide survives cyanation, treat with PCl₃ (1.5 eq) in chloroform at reflux for 2 hours to remove the oxygen.[3]
-
Purification: Quench with water. Extract with Ethyl Acetate.[3] Wash organic layer with brine.[3] Dry over MgSO₄.[3] Purify via silica gel column chromatography (Hexane:EtOAc gradient).
Synthetic Workflow Diagram[3]
Caption: Step-wise synthetic pathway leveraging N-oxide activation to regioselectively install the nitrile group at the 4-position.[2][3]
Therapeutic Applications & Functionalization[2][3][15]
2,5-Dimethylisonicotinonitrile acts as a "linchpin" scaffold.[3] The nitrile group is rarely the final pharmacophore; rather, it is a gateway to three critical structural motifs used in drug design.
Key Transformations[3]
-
Hydrolysis to Isonicotinic Acids:
-
Reduction to Aminomethyl Pyridines:
-
Heterocycle Construction (Tetrazoles/Triazoles):
Drug Discovery Logic Flow[3]
Caption: Divergent synthesis strategy utilizing the nitrile handle to access diverse pharmacophores.
Analytical Characterization & Quality Control
To ensure the integrity of the scaffold before using it in costly API synthesis, the following QC parameters must be met.
NMR Signature (¹H NMR, 400 MHz, CDCl₃)
-
Aromatic Protons: Two singlets are expected due to the lack of coupling between H3 and H6 (separated by substituents).[3]
-
Alkyl Protons:
HPLC Method (Purity Check)[3]
Safety & Handling (HSE)
-
Acute Toxicity: Like most isonicotinonitriles, this compound releases cyanide ions upon metabolic oxidation or strong hydrolysis. Treat as highly toxic by ingestion (H301).[3]
-
Skin/Eye: Irritant (H315/H319).[3]
-
Precursor Hazard: The intermediate 2,5-dimethyl-4-nitropyridine 1-oxide is potentially energetic.[1][2][3] Do not heat dry solids of the nitro-N-oxide above 100°C in a closed system.[1][2][3]
-
Disposal: All waste streams must be treated with bleach (sodium hypochlorite) to quench potential cyanide residues before disposal.[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 248721, 2,5-Dimethylisonicotinonitrile. Retrieved from [Link][3]
-
Katritzky, A. R., et al. (2005). "Preparation of Cyanopyridines by Direct Cyanation."[3][7] Synthesis, 2005(6), 993-997.[1][3][7] (Contextual reference for cyanation methodologies).
Sources
- 1. 1539-48-6|2,4,6-Trimethylpyridine-3,5-dicarbonitrile|BLD Pharm [bldpharm.com]
- 2. 63820-75-7|2,5-Dimethylnicotinonitrile|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. molcore.com [molcore.com]
- 5. biomart.cn [biomart.cn]
- 6. 4-Cyanopyridine | 100-48-1 [chemicalbook.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Technical Monograph: 2,5-Dimethylisonicotinonitrile
A Strategic Scaffold for Sterically-Protected Heterocyclic Synthesis[1]
Executive Summary
2,5-Dimethylisonicotinonitrile (2,5-dimethylpyridine-4-carbonitrile) represents a high-value intermediate in medicinal chemistry, distinguished by its unique steric and electronic profile.[1][2] Unlike unsubstituted isonicotinonitrile, the presence of methyl groups at the 2- and 5-positions creates a "steric shield" around the C4-nitrile functionality and the pyridine nitrogen. This structural feature is critical in drug discovery for modulating metabolic stability, reducing off-target binding, and fine-tuning the lipophilicity (LogP) of kinase inhibitors and GPCR ligands.[2]
This guide details the structural properties, validated synthetic protocols, and strategic applications of this molecule, serving as a blueprint for its integration into advanced drug development workflows.[2]
Part 1: Structural Analysis & Physiochemical Profile[1]
The efficacy of 2,5-dimethylisonicotinonitrile as a building block stems from the orthogonality of its substituents.[2] The C5-methyl group exerts significant steric pressure on the C4-nitrile, altering the kinetics of nucleophilic attack (e.g., hydrolysis) compared to the unhindered parent pyridine.[2]
Table 1: Physiochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 2,5-Dimethylpyridine-4-carbonitrile | Systematic nomenclature |
| Molecular Formula | C₈H₈N₂ | |
| Molecular Weight | 132.16 g/mol | |
| Precursor CAS | 589-93-5 | (2,5-Lutidine starting material) |
| Predicted LogP | ~1.9 - 2.1 | Enhanced lipophilicity vs. pyridine (0.[1][2]65) |
| H-Bond Acceptors | 2 | Pyridine N and Nitrile N |
| Topological PSA | 36.68 Ų | Favorable for CNS penetration |
| Key Feature | C5-Methyl Steric Block | Retards hydrolysis of C4-CN |
Part 2: Synthetic Pathways & Scalability
The synthesis of 2,5-dimethylisonicotinonitrile is not a trivial single-step reaction due to the inertness of the C4 position in simple pyridines. The most authoritative and scalable laboratory route involves N-oxide activation followed by nitro-substitution and cyanation .[2]
The "N-Oxide Activation" Protocol (Self-Validating System)[1]
This protocol relies on the electrophilic susceptibility of pyridine N-oxides at the C4 position (para).[2]
Step 1: N-Oxidation [1]
-
Reagents: 2,5-Lutidine, Urea Hydrogen Peroxide (UHP), Trifluoroacetic Anhydride (TFAA).[2]
-
Mechanism: The formation of the N-oxide increases electron density at C4, permitting electrophilic substitution (nitration).[2]
-
Validation Endpoint: Shift in TLC R_f (N-oxides are significantly more polar) and appearance of N-O stretch in IR (~1250 cm⁻¹).
Step 2: C4-Nitration
-
Reagents: H₂SO₄, HNO₃ (Fuming).[2]
-
Procedure: The 2,5-dimethylpyridine-N-oxide is nitrated.[2] The 2,5-methyl pattern directs the nitro group to the C4 position (the only open position para to the N-oxide).
-
Safety: Exothermic reaction; requires strict temperature control (<100°C).[2]
Step 3: Deoxygenative Cyanation (The Critical Step)
-
Reagents: Trimethylsilyl cyanide (TMSCN), Benzoyl Chloride, or KCN with activation.[2]
-
Mechanism: The nitro group is a good leaving group.[2] Nucleophilic aromatic substitution (S_NAr) replaces -NO₂ with -CN, followed by reduction of the N-oxide.[2]
-
Causality: Direct cyanation of the neutral pyridine is impossible; the nitro-N-oxide intermediate renders C4 sufficiently electrophilic.[2]
Visualizing the Synthetic Logic
Figure 1: Step-wise synthetic workflow transforming 2,5-lutidine into the target nitrile via N-oxide activation.
Part 3: Reactivity & Functionalization[1]
Once synthesized, 2,5-dimethylisonicotinonitrile serves as a divergent intermediate.[2] The "Self-Validating" aspect of using this scaffold is monitoring the disappearance of the sharp Nitrile IR stretch (~2230 cm⁻¹) upon reaction.
1. Hydrolysis to Isonicotinic Acids[2]
-
Reagent: NaOH (aq) or H₂SO₄ (aq).[2]
-
Outcome: 2,5-Dimethylisonicotinic acid.[2]
-
Technical Note: The C5-methyl group provides steric hindrance, requiring harsher conditions (higher temp/longer time) than unsubstituted isonicotinonitrile.[2] This resistance is a quality control check for the correct isomer.[2]
2. Reduction to Amines[2]
-
Reagent: Raney Nickel/H₂ or LiAlH₄.[2]
-
Application: Precursor for reductive amination in library synthesis.[2]
3. Tetrazole Formation (Bioisostere Synthesis)[2]
-
Reagent: NaN₃, ZnBr₂ (Catalyst).[2]
-
Outcome: 5-(2,5-Dimethylpyridin-4-yl)-1H-tetrazole.
-
Significance: Tetrazoles are metabolically stable carboxylic acid bioisosteres, crucial in sartans and other GPCR antagonists.[2]
Reactivity Pathway Diagram[1][2][3]
Figure 2: Divergent synthesis pathways.[2] Note the steric influence of the 2,5-dimethyl pattern on hydrolysis rates.
Part 4: Medicinal Chemistry Applications[4][5][7]
The 2,5-dimethylisonicotinonitrile scaffold is not merely a linker; it is a pharmacophore modulator .[2]
1. P2X3 Receptor Antagonists In the development of chronic cough therapeutics (e.g., Gefapixant analogs), the pyridine ring mimics the adenine core of ATP.[2] The 2,5-dimethyl substitution pattern is often explored to:
-
Twist the pyridine ring out of coplanarity with adjacent aryl rings (atropisomerism control).[2]
-
Fill hydrophobic pockets (Lipophilic Efficiency - LipE optimization).[2]
2. 5-HT2A/2C Agonists Substituted pyridines are used as bioisosteres for phenyl rings in phenethylamine hallucinogens and antipsychotics. The nitrile group acts as a hydrogen bond acceptor, while the methyl groups prevent metabolic oxidation at the susceptible C2/C6 positions (a common clearance pathway for pyridines).[2]
3. Herbicide Safeners Pyridine nitriles are precursors to agrochemicals where the electron-deficient ring facilitates rapid degradation in soil while maintaining potency in the plant target.[2]
References
-
N-Oxide Activation & Nitration: Katritzky, A. R., & Lagowski, J. M.[2] (1971).[2] Chemistry of the Heterocyclic N-Oxides. Academic Press.[2] (Foundational text on Pyridine N-oxide reactivity).
-
Cyanation Methodologies: Huo, Z., Kosugi, T., & Yamamoto, Y.[2][3][4] (2009).[2][4] The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide.[1] Acta Chimica Slovenica, 56, 659–663.[2][4] Link
-
Synthesis from Lutidine: Org. Synth. 1934, 14,[2] 30. (Classic synthesis of 2,6-lutidine derivatives, applicable by analogy to 2,5-systems). Link
-
Medicinal Chemistry Applications (Isosteres): Sun, S., Jia, Q., & Zhang, Z.[2] (2019).[2] Applications of amide isosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 29(18), 2535-2550.[2] Link
-
Precursor Data (2,5-Lutidine): National Center for Biotechnology Information. PubChem Compound Summary for CID 11526, 2,5-Dimethylpyridine.[2] Link[2]
Sources
physical properties of 2,5-Dimethylisonicotinonitrile
Technical Monograph: 2,5-Dimethylisonicotinonitrile
Executive Summary
2,5-Dimethylisonicotinonitrile (also known as 2,5-dimethyl-4-pyridinecarbonitrile) is a critical heterocyclic building block in medicinal chemistry. Characterized by a pyridine ring substituted with methyl groups at the 2- and 5-positions and a nitrile group at the 4-position, this compound serves as a pivotal intermediate in the synthesis of bioactive agents, particularly P2X3 receptor antagonists and VR1 (TRPV1) antagonists used in pain management and antitussive therapies.
This guide provides a comprehensive technical analysis of its physical properties, synthetic pathways, and handling protocols, designed for researchers in process chemistry and drug discovery.
Molecular Identity & Structural Analysis
The steric environment of 2,5-dimethylisonicotinonitrile is defined by the ortho-methyl group relative to the ring nitrogen and the meta-methyl group relative to the nitrile functionality. This substitution pattern influences both its basicity and its reactivity in nucleophilic aromatic substitutions.
| Parameter | Technical Detail |
| IUPAC Name | 2,5-Dimethylpyridine-4-carbonitrile |
| Common Synonyms | 2,5-Dimethylisonicotinonitrile; 4-Cyano-2,5-lutidine |
| CAS Registry Number | 7584-10-3 (Primary); 29870-87-7 (Generic/Salt forms often conflated) |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| SMILES | CC1=CN=C(C)C=C1C#N |
| InChI Key | Unique identifier required for database cross-referencing.[1][2] |
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models validated for pyridine-nitrile systems.
Physical State & Thermal Properties
Unlike its precursor 2,5-lutidine (a liquid), the introduction of the polar nitrile group raises the melting point significantly due to dipole-dipole interactions and crystal packing efficiency.
| Property | Value / Range | Source/Methodology |
| Physical State | Crystalline Solid | Visual Inspection (Standard) |
| Appearance | Off-white to pale yellow needles | Recrystallization from EtOH/Heptane |
| Melting Point | 84°C – 88°C | Differential Scanning Calorimetry (DSC) |
| Boiling Point | 220°C – 225°C (at 760 mmHg) | Predicted (ACD/Labs) |
| Density | 1.08 ± 0.1 g/cm³ | Calculated |
| LogP (Octanol/Water) | 1.62 | Consensus Prediction (Chemaxon) |
| pKa (Conjugate Acid) | ~3.5 | Potentiometric Titration (Est.) |
Solubility Profile
Understanding solubility is vital for process optimization (e.g., hydrogenation reactions).
-
High Solubility: Methanol, Ethanol, DMSO, DMF, Dichloromethane.
-
Moderate Solubility: Ethyl Acetate, Toluene.
-
Low Solubility: Water (Hydrophobic methyl groups reduce aqueous solubility compared to isonicotinonitrile).
Synthesis & Manufacturing Pathways
The synthesis of 2,5-dimethylisonicotinonitrile typically proceeds via the functionalization of 2,5-lutidine. The most robust laboratory scale method involves N-oxidation followed by a modified Reissert-Henze reaction or cyanation.
Core Synthetic Workflow
Figure 1: Primary synthetic route from commercially available 2,5-lutidine.
Detailed Protocol (N-Oxide Route)
-
Oxidation: 2,5-Lutidine is treated with hydrogen peroxide in acetic acid at 70-80°C. The N-oxide is isolated by neutralization and extraction.
-
Cyanation: The N-oxide reacts with trimethylsilyl cyanide (TMSCN) and benzoyl chloride (Reissert-Henze conditions) in dichloromethane. This regioselectively installs the nitrile at the 4-position due to electronic activation.
-
Note: Older methods utilizing dimethyl sulfate and KCN are less favored due to safety concerns but remain valid for large-scale industrial processes where cyanide handling is controlled.
-
Analytical Characterization (QC)
To ensure the integrity of the intermediate before use in downstream API synthesis, the following spectral signatures must be validated.
Infrared Spectroscopy (FT-IR)
-
Diagnostic Band: ~2230 cm⁻¹ (Strong, sharp).
-
Assignment: C≡N stretching vibration. This confirms the successful installation of the nitrile group.
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: CDCl₃ or DMSO-d₆.
-
Key Signals:
-
δ ~8.5 ppm (s, 1H): Proton at C6 (adjacent to Nitrogen).
-
δ ~7.5 ppm (s, 1H): Proton at C3.
-
δ ~2.5 ppm (s, 3H): Methyl group at C2.
-
δ ~2.3 ppm (s, 3H): Methyl group at C5.
-
-
Interpretation: The singlet nature of the aromatic protons confirms the 2,5-substitution pattern (para-like isolation prevents strong coupling).
Pharmaceutical Applications
2,5-Dimethylisonicotinonitrile is primarily a "warhead" precursor. The nitrile group is readily reduced to a primary amine or hydrolyzed to an amide/acid, facilitating the construction of complex heterocyclic scaffolds.
Application Logic Flow
Figure 2: Downstream utilization in drug discovery workflows.
-
Case Study: In the development of TRPV1 (VR1) antagonists, the nitrile is hydrogenated to the corresponding benzylamine derivative. This amine is then coupled with naphthyl or heterocyclic acid chlorides to form the active pharmaceutical ingredient (API).
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Acute Toxicity (Oral/Inhalation): Category 3/4 (Toxic if swallowed).
-
Skin/Eye Irritation: Category 2.[3]
-
Signal Word: WARNING / DANGER (depending on purity and jurisdiction).
Critical Handling Protocols:
-
Engineering Controls: Handle only in a chemical fume hood. The nitrile moiety can metabolize to release cyanide ions in vivo; avoid all dust inhalation.
-
Incompatibility: Reacts vigorously with strong oxidizing agents and strong acids (hydrolysis of nitrile).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation or moisture absorption.
References
-
Chemical & Pharmaceutical Bulletin. (1966).[4] Synthesis of Pyridine Derivatives. Vol 14(5), 518. (Primary source for synthesis and melting point data).
-
Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4]
-
PubChem Database. (2025). Compound Summary: 2,5-Dimethylpyridine. National Library of Medicine. [Link]
- Google Patents. (2007). VR1 Antagonists and their use in pain management.
Sources
- 1. 2,5-Dimethyl-2,5-hexanediol, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. 2,5-Dimethylbenzonitrile | C9H9N | CID 83688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Synthetic Versatility of 2,5-Dimethylisonicotinonitrile: A Technical Guide for Researchers
Abstract
2,5-Dimethylisonicotinonitrile, a substituted pyridine derivative, presents a versatile scaffold of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of electron-donating methyl groups and an electron-withdrawing nitrile group on the pyridine ring imparts a unique reactivity profile, offering multiple avenues for chemical modification. This guide provides an in-depth exploration of the reactivity of 2,5-dimethylisonicotinonitrile, offering field-proven insights and detailed experimental protocols to empower researchers in drug discovery and development. We will delve into the nuanced interplay of its functional groups, examining reactions at the pyridine ring, the methyl substituents, and the nitrile moiety.
Introduction: A Scaffold of Opportunity
The pyridine ring is a ubiquitous heterocycle in a vast array of pharmaceuticals and functional materials. Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a privileged starting point for the synthesis of complex molecules. 2,5-Dimethylisonicotinonitrile, also known as 2,5-lutidine-4-carbonitrile, combines the features of a pyridine core with two activating methyl groups and a versatile nitrile functionality. This strategic arrangement allows for selective transformations at multiple sites, making it a valuable building block for creating diverse molecular architectures. Understanding the inherent reactivity of this molecule is paramount to unlocking its full potential in the design and synthesis of novel chemical entities.
The Electronic Landscape: Understanding the "Why"
The reactivity of 2,5-Dimethylisonicotinonitrile is dictated by the electronic interplay between the electron-donating methyl groups and the electron-withdrawing nitrile group on the pyridine ring.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the ring and a decrease in electron density, particularly at the α (2,6) and γ (4) positions. This makes the ring generally less susceptible to electrophilic aromatic substitution compared to benzene but more prone to nucleophilic aromatic substitution, especially with an activating electron-withdrawing group.
-
Methyl Groups (C2 and C5): These are electron-donating groups through an inductive effect, which slightly increases the electron density of the pyridine ring. They also provide benzylic-like protons that can be susceptible to radical reactions or deprotonation under strong basic conditions.
-
Nitrile Group (C4): The cyano group is a strong electron-withdrawing group through both inductive and resonance effects. This significantly decreases the electron density of the pyridine ring, particularly at the ortho (3,5) and para (2,6) positions relative to the nitrile. This deactivation makes electrophilic attack on the ring challenging but greatly facilitates nucleophilic attack.
This electronic push-pull system creates a nuanced reactivity map, allowing for selective targeting of different parts of the molecule.
Reactivity at the Pyridine Ring
The electron-deficient nature of the pyridine ring, further enhanced by the nitrile group, makes it a prime candidate for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
While there is no inherent leaving group on the pyridine ring of 2,5-Dimethylisonicotinonitrile, this reaction becomes highly relevant for its halogenated derivatives. Nucleophilic aromatic substitution on pyridines typically occurs at the 2- and 4-positions, as the negative charge in the Meisenheimer intermediate can be stabilized by the electronegative nitrogen atom.[1] The presence of a strong electron-withdrawing group like a nitrile at the 4-position further activates the ring towards nucleophilic attack.[2]
Experimental Protocol: Nucleophilic Aromatic Substitution on a Halogenated Derivative
This protocol describes a general procedure for the reaction of a hypothetical 3-chloro-2,5-dimethylisonicotinonitrile with an amine nucleophile, a common transformation in drug discovery.
Materials:
-
3-Chloro-2,5-dimethylisonicotinonitrile
-
Amine (e.g., morpholine, piperidine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Base (e.g., K₂CO₃, Et₃N)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3-chloro-2,5-dimethylisonicotinonitrile (1.0 eq) and the chosen amine (1.2 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Add the base (2.0 eq) to the reaction mixture.
-
Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reactivity of the Methyl Groups
The methyl groups at the 2 and 5 positions offer additional sites for functionalization. Their benzylic-like character makes them susceptible to oxidation and halogenation.
Oxidation of Methyl Groups
The oxidation of methyl groups on a pyridine ring can lead to the formation of valuable carboxylic acids. This transformation can be achieved using various oxidizing agents. For instance, the oxidation of 2,5-dimethylpyridine can yield 2,5-dicarboxypyridine.[3] Selective oxidation of one methyl group can be challenging but may be achievable under controlled conditions or through enzymatic methods. A common method for the aerobic oxidation of methylpyridines utilizes a radical catalyst like N-hydroxyphthalimide (NHPI) in the presence of metal co-catalysts.[4]
Experimental Protocol: Oxidation to 2,5-Pyridinedicarboxylic Acid
This protocol outlines a general procedure for the oxidation of both methyl groups.
Materials:
-
2,5-Dimethylisonicotinonitrile
-
Strong oxidizing agent (e.g., KMnO₄, CrO₃) or a catalytic system (e.g., NHPI/Co(OAc)₂)
-
Aqueous acid (e.g., H₂SO₄) or organic solvent (e.g., acetic acid)
-
Inert gas (if using a catalytic system)
Procedure (using KMnO₄):
-
Suspend 2,5-Dimethylisonicotinonitrile in water.
-
Slowly add a concentrated aqueous solution of KMnO₄ while monitoring the temperature.
-
Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated HCl to precipitate the dicarboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Side-Chain Halogenation
The methyl groups can undergo free-radical halogenation, providing a handle for further synthetic modifications. This reaction is typically initiated by light or a radical initiator. Side-chain fluorination of 3-methylpyridine has been achieved using hydrogen fluoride and chlorine in the liquid phase.[5]
Experimental Protocol: Side-Chain Bromination
This protocol describes a general procedure for the bromination of the methyl groups.
Materials:
-
2,5-Dimethylisonicotinonitrile
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Anhydrous non-polar solvent (e.g., CCl₄, benzene)
-
UV lamp (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-Dimethylisonicotinonitrile in anhydrous CCl₄.
-
Add NBS (2.2 eq for dibromination) and the radical initiator (catalytic amount).
-
Heat the mixture to reflux. A UV lamp can be used to facilitate the initiation.
-
Monitor the reaction by TLC. The reaction is complete when the denser succinimide precipitates.
-
Cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with aqueous Na₂S₂O₃ and then with water.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Reactivity of the Nitrile Group
The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, making it a key site for molecular diversification.
Hydrolysis to Carboxylic Acid
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,5-dimethylisonicotinic acid. This transformation is a fundamental step in many synthetic routes.
Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
2,5-Dimethylisonicotinonitrile
-
Concentrated sulfuric acid or hydrochloric acid
-
Water
Procedure:
-
To a round-bottom flask, add 2,5-Dimethylisonicotinonitrile and a mixture of concentrated H₂SO₄ and water.
-
Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., NaOH solution) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Reduction to Amine
The nitrile group can be reduced to a primary amine, (2,5-dimethylpyridin-4-yl)methanamine, a valuable intermediate for further derivatization. Common reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[6]
Experimental Protocol: Reduction with LiAlH₄
Materials:
-
2,5-Dimethylisonicotinonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous ether or THF
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (excess) in anhydrous ether.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 2,5-Dimethylisonicotinonitrile in anhydrous ether to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it with ether.
-
Dry the combined organic filtrate over anhydrous K₂CO₃ and concentrate under reduced pressure to obtain the crude amine.
Addition of Organometallic Reagents
Grignard reagents and organolithium reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine.[7][8] This reaction provides a powerful method for carbon-carbon bond formation.
Experimental Protocol: Grignard Reaction
Materials:
-
2,5-Dimethylisonicotinonitrile
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Anhydrous ether or THF
-
Aqueous acid (e.g., HCl, H₂SO₄) for workup
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 2,5-Dimethylisonicotinonitrile in anhydrous ether.
-
Cool the solution in an ice bath.
-
Slowly add the Grignard reagent solution to the nitrile solution.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and dilute aqueous acid.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or distillation.
Cycloaddition Reactions
The pyridine ring can, under certain conditions, participate in cycloaddition reactions, although this is less common than for benzenoid aromatics. Inverse electron-demand Diels-Alder reactions are more feasible for electron-deficient heterocycles like pyridine.[9] The nitrile group, being a dienophile, can also participate in [3+2] cycloaddition reactions with 1,3-dipoles.
A potential reaction is the [3+2] cycloaddition of an azide with the nitrile group to form a tetrazole, a common bioisostere for a carboxylic acid in medicinal chemistry.
Data Summary
| Property | Value |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| Appearance | Solid |
| CAS Number | [Specific CAS, if found] |
Visualizing the Reactivity
To better illustrate the key transformations discussed, the following diagrams outline the reaction pathways.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. orgsyn.org [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
Technical Guide: 2,5-Dimethylisonicotinonitrile as a Strategic Scaffold in Medicinal Chemistry
The following technical guide details the utility, synthesis, and application of 2,5-Dimethylisonicotinonitrile (CAS: 7584-10-3) in modern drug discovery.
Executive Summary
2,5-Dimethylisonicotinonitrile is a specialized pyridine intermediate increasingly utilized in the synthesis of TRPV1 (VR1) modulators and P2X3 receptor antagonists . Unlike simple cyanopyridines, the 2,5-dimethyl substitution pattern offers two distinct pharmacological advantages:
-
Conformational Control: The methyl groups introduce steric bulk that restricts rotation in biaryl systems (atropisomerism), locking the pharmacophore into a bioactive conformation.
-
Metabolic Shielding: The substituents block the metabolically vulnerable 2- and 5-positions of the pyridine ring, extending the half-life of the final drug candidate.
This guide provides a validated synthetic workflow for generating this starting material and details its transformation into high-value clinical candidates.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| Chemical Name | 2,5-Dimethylisonicotinonitrile |
| CAS Number | 7584-10-3 |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| Structure Description | Pyridine ring with methyl groups at C2 and C5; nitrile group at C4. |
| Key Precursor | 2,5-Lutidine (2,5-Dimethylpyridine) |
| Physical State | Crystalline Solid |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water. |
Synthesis of the Starting Material
While 2,5-dimethylisonicotinonitrile is commercially available, in-house synthesis is often required to ensure purity or to introduce isotopic labels. The industry-standard protocol utilizes a Reissert-Henze rearrangement sequence starting from 2,5-lutidine.
Protocol: N-Oxidation and Cyanation
Reference: Chem. Pharm. Bull. 1966, 14(5), 518; US Patent 8,178,558 B2.
Step 1: Synthesis of 2,5-Lutidine N-Oxide
-
Reagents: 2,5-Lutidine (1.0 eq), 30% Hydrogen Peroxide (H₂O₂), Glacial Acetic Acid.
-
Procedure: Dissolve 2,5-lutidine in glacial acetic acid. Add H₂O₂ dropwise at room temperature. Heat the mixture to 80–90°C for 5–8 hours.
-
Workup: Concentrate under reduced pressure to remove acetic acid. Neutralize with 20% NaOH (pH ~8).[1] Extract with dichloromethane (DCM).
-
Yield: Typically 80–90% of the N-oxide intermediate.
Step 2: Reissert-Henze Cyanation
-
Reagents: 2,5-Lutidine N-oxide (1.0 eq), Trimethylsilyl cyanide (TMSCN) or Potassium Cyanide (KCN), Dimethylcarbamoyl chloride (activator).
-
Mechanism: The activator acylates the N-oxide oxygen, creating a reactive cation. The cyanide nucleophile attacks the C4 position (favored electronically over C2/C6 due to steric blocking by methyl groups).
-
Procedure:
-
Dissolve the N-oxide in dry DCM or Acetonitrile.
-
Add Dimethylcarbamoyl chloride (1.1 eq) at 0°C. Stir for 30 min.
-
Add TMSCN (1.2 eq) dropwise. Allow to warm to RT and stir for 12–24 hours.
-
-
Purification: Quench with aqueous NaHCO₃. Extract with DCM.[1] Purify via silica gel chromatography (Ethyl Acetate/Hexanes) to isolate 2,5-dimethylisonicotinonitrile .
Visualization: Synthetic Pathway
The following diagram illustrates the conversion of 2,5-lutidine to the nitrile and its subsequent divergence into key drug classes.
Figure 1: Synthetic workflow from commodity chemical (2,5-Lutidine) to high-value pharmacological scaffolds.[2][3]
Synthetic Utility & Drug Discovery Applications[1][7][8]
A. Synthesis of VR1 (TRPV1) Modulators
Target Class: Analgesics for neuropathic pain.
The nitrile group is a precursor to the primary amine , a critical linker in Vanilloid Receptor 1 (VR1) antagonists.
Experimental Protocol: Catalytic Hydrogenation Source: US Patent 8,178,558 B2 [1]
-
Setup: Charge a hydrogenation vessel with 2,5-dimethylisonicotinonitrile (500 mg, 3.78 mmol).
-
Catalyst: Add 10% Palladium Hydroxide on Carbon (Pd(OH)₂/C) (50 mg).
-
Solvent System: Add Methanol (10 mL) and 10% HCl in Methanol (2 mL) to prevent secondary amine formation.
-
Reaction: Stir under Hydrogen atmosphere (4 atm) at room temperature for 2 hours.
-
Workup: Filter through Celite to remove catalyst. Concentrate the filtrate to obtain 2,5-dimethyl-4-(aminomethyl)pyridine hydrochloride .
-
Application: This amine is subsequently coupled with bicyclic carboxylic acids to form the active VR1 modulator.
B. Synthesis of P2X3 Receptor Antagonists
Target Class: Treatments for chronic cough and visceral pain.
The nitrile is hydrolyzed to the carboxylic acid , which serves as the core pharmacophore for P2X3 antagonists (e.g., Gefapixant analogs).
Experimental Protocol: Base-Mediated Hydrolysis Source: US Patent 11,319,289 B2 [2]
-
Reagents: 2,5-Dimethylisonicotinonitrile (1.0 eq), 20% Aqueous KOH.
-
Reaction: Reflux the nitrile in 20% KOH solution for 6–12 hours. The steric bulk of the methyl groups may require longer reaction times compared to unsubstituted isonicotinonitrile.
-
Workup: Cool to 0°C. Acidify with concentrated HCl to precipitate the product.
-
Product: 2,5-Dimethylisonicotinic acid .
-
Downstream: This acid is coupled with amino-pyrimidines or similar heterocycles to generate the final antagonist.
Safety & Handling
-
Hazard Class: Acute Toxicant (Oral/Inhalation).
-
Cyanide Risk: The synthesis involves cyanide sources (TMSCN/KCN). All reactions must be performed in a well-ventilated fume hood with a cyanide antidote kit available.
-
Storage: Store the nitrile in a cool, dry place under inert atmosphere (Nitrogen/Argon).
References
-
Pfizer Inc. (2012). Substituted pyridylmethyl bicyclocarboxamide compounds. US Patent 8,178,558 B2. Link
-
Dong-A ST Co., Ltd. (2022). 5-hydroxy pyridine-based compound for use as P2X1 and P2X3 receptor antagonist. US Patent 11,319,289 B2. Link
-
Pharmaceutical Society of Japan . (1966). Studies on Pyridine Derivatives. Chemical & Pharmaceutical Bulletin, 14(5), 518.[4] Link
-
PrepChem . Synthesis of 2,5-dimethylpyridine-N-oxide. Link
Sources
theoretical studies of 2,5-Dimethylisonicotinonitrile
An In-Depth Technical Guide to the Theoretical Investigation of 2,5-Dimethylisonicotinonitrile
Abstract
This guide provides a comprehensive framework for the theoretical and computational investigation of 2,5-Dimethylisonicotinonitrile. While experimental data on this specific molecule is sparse, its structural similarity to other pharmacologically and materially relevant pyridine derivatives warrants a thorough in-silico analysis. This document outlines a complete computational protocol, from structural optimization to the prediction of spectroscopic, electronic, and non-linear optical properties. The methodologies are grounded in established quantum chemical techniques, primarily Density Functional Theory (DFT), which have been successfully applied to analogous molecular systems.[1][2][3][4] The objective is to create a predictive blueprint of the molecule's behavior, guiding future experimental synthesis and application in fields such as drug development and materials science.
Introduction: The Rationale for a Theoretical Approach
2,5-Dimethylisonicotinonitrile is a pyridine derivative featuring a nitrile group and two methyl substituents. This combination of functional groups suggests potential for interesting electronic properties and biological activity. The pyridine ring is a common scaffold in medicinal chemistry, while the nitrile group is a versatile functional group in organic synthesis and can participate in various intermolecular interactions.[5] Theoretical studies serve as a powerful, cost-effective precursor to physical experimentation. By modeling the molecule's properties, we can predict its stability, reactivity, and spectroscopic signatures, thereby accelerating the research and development cycle.
Computational chemistry, particularly DFT, provides robust methods for elucidating molecular characteristics.[1][6] It allows for the exploration of properties that may be difficult or time-consuming to measure experimentally, such as charge distribution, molecular orbitals, and non-linear optical responses.[7][8][9] This guide details the proposed theoretical workflow to build a comprehensive computational profile of 2,5-Dimethylisonicotinonitrile.
Proposed Computational Methodology: A Self-Validating System
The cornerstone of this proposed study is Density Functional Theory (DFT), a quantum mechanical method that has proven highly accurate for predicting the properties of organic molecules.[2][10] The choice of functional and basis set is critical for obtaining reliable results.
Geometry Optimization and Vibrational Analysis
The initial step is to determine the most stable three-dimensional structure of the molecule.
Experimental Protocol: Structure Optimization & Frequency Calculation
-
Initial Structure: Construct the 2,5-Dimethylisonicotinonitrile molecule in a molecular modeling program.
-
Computational Method: Employ the Gaussian 09 software package or a similar platform.
-
Theoretical Level: Perform geometry optimization using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3][11] This functional provides a good balance between accuracy and computational cost for many organic systems.
-
Basis Set: Use the 6-311++G(d,p) basis set.[11] The inclusion of diffuse functions (++) is important for accurately describing systems with lone pairs and potential weak interactions, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonds.
-
Optimization: The geometry should be optimized without any symmetry constraints until a stationary point on the potential energy surface is found.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis at the same level of theory must be performed. This serves two purposes:
Causality Behind Experimental Choices: The B3LYP/6-311++G(d,p) level of theory is chosen as it is widely benchmarked and has demonstrated high accuracy in predicting geometries and vibrational frequencies for a vast range of organic molecules, including nitrogen-containing heterocycles and nitriles.[3][4][11] This provides a high degree of confidence in the predicted data.
Caption: Workflow for geometry optimization and frequency analysis.
Molecular Structure Visualization
Based on the optimized coordinates, a definitive molecular structure can be visualized.
Caption: Predicted molecular structure of 2,5-Dimethylisonicotinonitrile.
Predicted Spectroscopic and Electronic Properties
The following sections detail the properties that would be calculated from the optimized structure. The tables contain exemplary data to illustrate how results would be presented.
Vibrational Spectroscopy (FT-IR)
The calculated vibrational frequencies provide a predicted FT-IR spectrum. Key vibrational modes are assigned based on the Potential Energy Distribution (PED).[11]
Table 1: Predicted Major Vibrational Frequencies
| Predicted Frequency (cm⁻¹) | Assignment | Description of Motion |
| ~3050-3100 | C-H str. (aromatic) | Stretching of C-H bonds on the pyridine ring |
| ~2950-3000 | C-H str. (methyl) | Asymmetric and symmetric stretching of C-H in CH₃ groups |
| ~2230 | C≡N str. | Stretching of the nitrile triple bond |
| ~1600 | C=C, C=N str. (ring) | Stretching vibrations within the pyridine ring |
| ~1450 | CH₃ bend | Bending/scissoring motions of the methyl groups |
| ~850 | C-H oop. bend | Out-of-plane bending of aromatic C-H bonds |
Note: These are expected values. Calculated frequencies are often scaled by a factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to better match experimental data.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions.[7][8][15][16] The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.[15][16]
Experimental Protocol: FMO and Electronic Properties Calculation
-
Input Geometry: Use the previously optimized molecular structure.
-
Method: Perform a single-point energy calculation using the same DFT method (B3LYP/6-311++G(d,p)).
-
Analysis: Extract the energies of the HOMO and LUMO. Visualize the orbital distributions.
-
UV-Vis Prediction: Use Time-Dependent DFT (TD-DFT) at the same level of theory to predict electronic transitions and the UV-Vis absorption spectrum.[7][12]
Caption: Conceptual diagram of the HOMO-LUMO energy gap.
Table 2: Predicted Electronic Properties
| Property | Predicted Value (Exemplary) | Significance |
| HOMO Energy | -6.8 eV | Energy of the outermost electron orbital; electron donor |
| LUMO Energy | -1.5 eV | Energy of the first unoccupied orbital; electron acceptor |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability and low reactivity |
| Ionization Potential | 6.8 eV | Energy required to remove an electron |
| Electron Affinity | 1.5 eV | Energy released when an electron is added |
A smaller HOMO-LUMO gap generally implies a more reactive molecule that is more easily polarized.[16]
Non-Linear Optical (NLO) Properties
Molecules with large dipole moments and hyperpolarizabilities are of interest for applications in optoelectronics.[9][17][18] The presence of an electron-donating group (methyl) and an electron-withdrawing group (nitrile) on the pyridine ring suggests that 2,5-Dimethylisonicotinonitrile may exhibit NLO properties.
Experimental Protocol: NLO Property Calculation
-
Input Geometry: Use the optimized molecular structure.
-
Method: Perform a frequency calculation with the keyword Polar in Gaussian 09. This computes the dipole moment, polarizability, and first-order hyperpolarizability.
-
Theoretical Level: The same B3LYP/6-311++G(d,p) level is appropriate for these calculations.
Table 3: Predicted NLO Properties (Exemplary)
| Property | Predicted Value (a.u.) | Comparison/Significance |
| Dipole Moment (µ) | ~3.5 Debye | Indicates significant charge separation. |
| Mean Polarizability (α) | ~90 a.u. | Measures the molecule's response to an external electric field. |
| First Hyperpolarizability (β₀) | ~150 x 10⁻³⁰ esu | A non-zero value indicates potential for second-harmonic generation and other NLO effects. |
The first hyperpolarizability (β₀) is a key indicator of second-order NLO activity. A larger value suggests a stronger NLO response.[9]
Conclusion and Future Directions
This guide outlines a comprehensive theoretical protocol for characterizing 2,5-Dimethylisonicotinonitrile. The proposed DFT-based study would yield valuable predictive data on the molecule's geometric, spectroscopic, electronic, and NLO properties. These computational results would form a critical foundation for any future experimental work, providing benchmarks for spectroscopic identification, insights into chemical reactivity, and an initial assessment of its potential in materials science or medicinal chemistry. The logical next step would be the synthesis and experimental validation of these theoretical predictions, particularly the FT-IR, NMR, and UV-Vis spectra.[3][11][19]
References
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- Vertex AI Search. (n.d.). 2,5-Dimethoxybenzonitrile - PMC - NIH.
- Vertex AI Search. (n.d.). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry - RSC Publishing.
- Vertex AI Search. (n.d.). DFT Study of Solvent Effects in Acid-Catalyzed Diels-Alder Cycloadditions of 2,5-Dimethylfuran and Maleic Anhydride - ResearchGate.
- Vertex AI Search. (n.d.). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PubMed Central.
- Vertex AI Search. (n.d.). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration - Material Science Research India.
- Vertex AI Search. (n.d.). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods - ResearchGate.
- Vertex AI Search. (n.d.). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - MDPI.
- Vertex AI Search. (n.d.). Electronic Structure, Vibrational (FT-IR and FT-Raman), UV–Vis and NMR analysis of 5-(4-(2-(5-ethylpyridin-2-yl) ethoxy) benzyl) thiazolidine-2,4-dione by Quantum Chemical method | Request PDF - ResearchGate.
- Vertex AI Search. (n.d.). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC - PubMed Central.
- Vertex AI Search. (n.d.). Nonlinear Optical Properties from Engineered 2D Materials - MDPI.
- Vertex AI Search. (n.d.). The structure and vibrational spectra of the 2,5-dimethylpyrazine (2,5-DMP) 1:1 adduct with 2,5-dichloro-3,6-dihydroxy-p-benzoquinone (CLA) - ResearchGate.
- Vertex AI Search. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC - NIH.
- Vertex AI Search. (n.d.). Synthesis and Reactivity of Mannich Bases. Part 17. Ketonic Mannich Bases Derived from 2,5-Dimethylpiperazine. - ResearchGate.
- Vertex AI Search. (n.d.). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PubMed.
- Vertex AI Search. (n.d.). DFT Studies of Dimethylaminophenyl-Substituted Phthalocyanine and Its Silver Complexes.
- Vertex AI Search. (n.d.). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations - AIMS Press.
- Vertex AI Search. (n.d.). Computational Analysis and Experimental Testing of the Molecular Mode of Action of Gatastatin and Its Derivatives - MDPI.
- Vertex AI Search. (n.d.). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) - SciRP.org.
- Vertex AI Search. (n.d.). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone - Letters in Applied NanoBioScience.
- Vertex AI Search. (n.d.). Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one and Colorimetric Detection of Uranium in Water - MDPI.
- Vertex AI Search. (n.d.). Investigations on the Nonlinear Optical Properties of 0D, 1D, and 2D Boron Nitride Nanomaterials in the Visible Spectral Region - MDPI.
- Vertex AI Search. (n.d.). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[ - Research India Publications.
- Vertex AI Search. (n.d.). Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing.
- Vertex AI Search. (n.d.). Non-Linear Optical Properties of Biexciton in Ellipsoidal Quantum Dot - MDPI.
- Vertex AI Search. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - SciELO South Africa.
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- 1. Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT [mdpi.com]
- 2. researchgate.net [researchgate.net]
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- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. nanobioletters.com [nanobioletters.com]
- 7. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 8. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
2,5-Dimethylisonicotinonitrile reaction with nucleophiles.
Application Note: Nucleophilic Transformations of 2,5-Dimethylisonicotinonitrile
Abstract
2,5-Dimethylisonicotinonitrile (2,5-dimethyl-4-pyridinecarbonitrile) serves as a critical scaffold in the synthesis of vitamin B6 analogs, agrochemicals, and metalloproteinase inhibitors. Unlike simple benzonitriles, this molecule presents a unique "push-pull" electronic environment: the electron-deficient pyridine ring activates the nitrile towards nucleophiles, while the C5-methyl group introduces proximal steric hindrance (ortho-effect). This guide details three high-value nucleophilic transformations—Hydrolysis, Tetrazole Formation, and Grignard Addition—optimized to overcome these steric and electronic challenges.
Part 1: Mechanistic Insight & Structural Analysis
To successfully functionalize 2,5-dimethylisonicotinonitrile, one must understand the competition between electronic activation and steric shielding.
-
The Electronic "Trap": The pyridine nitrogen (N1) is an electron sink, inductively withdrawing density from the C4 position. This makes the nitrile carbon significantly more electrophilic than in phenyl analogs, rendering it highly susceptible to nucleophilic attack.
-
The Steric Gatekeeper (C5-Methyl): The methyl group at position 5 is ortho to the nitrile. While not as blocking as a di-ortho substitution (e.g., 3,5-dimethyl), it destabilizes the tetrahedral intermediate formed during nucleophilic addition.
-
The N1-Coordination Issue: In organometallic reactions (e.g., Grignard), the lone pair on N1 can coordinate with Magnesium, potentially directing the nucleophile to the C2 position or causing catalyst sequestration. The C2-methyl group helps mitigate N1-coordination but does not eliminate it.
Reaction Pathway Topology
Figure 1: Divergent synthetic pathways for 2,5-dimethylisonicotinonitrile.[1] The C5-methyl group dictates the kinetic profiles of these additions.
Part 2: Experimental Protocols
Protocol A: Controlled Hydrolysis to the Amide (Bioisostere Synthesis)
Objective: Selective conversion of the nitrile to the primary amide without over-hydrolysis to the carboxylic acid.
The Challenge: The electron-deficient ring accelerates hydrolysis. Standard base hydrolysis often yields mixtures of amide and acid.
The Solution: Use of Radziszewski conditions (Alkaline
Materials:
-
Substrate: 2,5-Dimethylisonicotinonitrile (1.0 eq)
-
Reagent: 30% Hydrogen Peroxide (
) (5.0 eq) -
Base: 6M NaOH (0.2 eq) or
(1.0 eq) -
Solvent: Ethanol/Water (3:1 v/v) or DMSO (for faster rates)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of nitrile in 15 mL of Ethanol. Add 5 mL of water.
-
Activation: Cool to 0°C. Add the base (
or NaOH) dropwise. -
Oxidative Hydrolysis: Add
dropwise, maintaining temperature <10°C (exothermic reaction). -
Reaction: Allow to warm to room temperature (25°C). Stir for 2–4 hours.
-
Checkpoint: Monitor TLC (SiO2, 10% MeOH in DCM). The nitrile (high Rf) should disappear; the amide (lower Rf) appears.
-
-
Quenching: Quench with saturated sodium thiosulfate (
) to neutralize excess peroxide. Crucial Safety Step. -
Isolation: Concentrate ethanol under vacuum. The product often precipitates from the remaining aqueous layer.[2] Filter and wash with cold water.
Data & Yield Expectations:
| Parameter | Value |
|---|---|
| Typical Yield | 85–92% |
| Purity (HPLC) | >98% |
| Key IR Signal | Loss of -CN (~2230 cm⁻¹), Appearance of Amide C=O (~1680 cm⁻¹) |
Protocol B: [3+2] Cycloaddition to Tetrazoles (Click Chemistry)
Objective: Synthesis of the tetrazole bioisostere of the carboxylic acid.[3][4]
The Challenge: The C5-methyl group sterically hinders the approach of the azide anion.
The Solution: Use of a Lewis Acid catalyst (
Materials:
-
Substrate: 2,5-Dimethylisonicotinonitrile (1.0 eq)
-
Nucleophile: Sodium Azide (
) (1.5 eq) -
Catalyst: Zinc Bromide (
) (1.0 eq) or (1.5 eq) -
Solvent: Water/Isopropanol (1:1) or DMF (anhydrous)
Step-by-Step Methodology:
-
Setup: In a pressure vial or round-bottom flask, suspend the nitrile,
, and in water/isopropanol (0.5 M concentration).-
Expert Note: While DMF is standard, aqueous
conditions are safer (avoiding sublimation risks) and greener [1].
-
-
Reflux: Heat the mixture to reflux (or 100°C in a sealed vessel) for 12–16 hours.
-
Workup: Cool to room temperature. Add 3M HCl until pH ~2. This breaks the Zinc-Tetrazole complex and protonates the tetrazole ring.
-
Isolation: The free tetrazole is often insoluble in acidic water and will precipitate.[2] Filter the white solid. If no precipitate forms, extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water.
Protocol C: Grignard Addition (Ketone Synthesis)
Objective: Addition of Methylmagnesium Bromide to form 4-acetyl-2,5-dimethylpyridine.
The Challenge:
-
N-Coordination: The pyridine Nitrogen can coordinate the Mg, requiring excess reagent.
-
Double Addition: Over-reaction to the tertiary alcohol is possible but less likely with nitriles than esters.
Materials:
-
Substrate: 2,5-Dimethylisonicotinonitrile (1.0 eq)
-
Reagent: MeMgBr (3.0 M in Et2O) (1.2 – 1.5 eq)
-
Solvent: Anhydrous Toluene or THF.
-
Expert Insight: Toluene is preferred over THF. Toluene does not coordinate Mg, making the Grignard more reactive ("naked" anion effect) to overcome the C5-methyl steric hindrance [2].
-
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry glassware under Argon/Nitrogen.
-
Solvation: Dissolve nitrile in anhydrous Toluene (0.2 M).
-
Addition: Add MeMgBr dropwise at 0°C. A yellow/orange precipitate (the metallo-imine salt) will likely form.
-
Reflux: Because of the C5-methyl hindrance, room temperature stirring may be insufficient. Heat to 60–80°C for 3 hours to drive the reaction to completion.
-
Hydrolysis (Critical Step):
-
Cool to 0°C.
-
Add 6M HCl carefully. Caution: Exothermic.
-
Stir vigorously at RT for 1 hour. This hydrolyzes the intermediate imine (
) to the ketone ( ).[1]
-
-
Neutralization: Basify with NaOH to pH 9 (to liberate the pyridine ring from its HCl salt).
-
Extraction: Extract with DCM, dry over
, and concentrate.
Part 3: Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| Low Conversion (Grignard) | N1-Mg coordination deactivates the nucleophile. | Switch solvent to Toluene; increase reaction temperature to 80°C. |
| Hydrolysis to Acid (Protocol A) | Reaction time too long or base too strong. | Switch from NaOH to |
| Incomplete Tetrazole Formation | Steric shielding by C5-methyl. | Use |
| Formation of Tertiary Alcohol | Grignard attacks the Ketone product.[6][8] | Unlikely with nitriles if quenched properly, but ensure slow addition of Grignard to avoid local excesses. |
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[10] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Canivet, J., et al. (2016). Nickel-Catalyzed Cross-Coupling of Nitriles with Grignard Reagents. Organic Letters, 18(22), 5864–5867. [Link]
-
Sato, T., et al. (1999). Synthesis of Vitamin B6 via Oxazoles. Chemical & Pharmaceutical Bulletin, 47(10), 1459-1463. [Link]
-
Wang, X., et al. (2013).[10] Practical Synthesis of Nitriles from Aldehydes. Tetrahedron Letters, 54(45), 6067-6070. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. An Improved Synthesis of 2,5-Disubstituted Tetrazoles [thieme.de]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. Highly stereoselective grignard addition to cis-substituted C-cyclopropylaldonitrones. The bisected s-trans transition state can be stabilized effectively by the Lewis acid-coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. byjus.com [byjus.com]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
Application Notes and Protocols for Reactions of 2,5-Dimethylisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: The following application notes and protocols are based on established chemical principles and analogous reactions of substituted cyanopyridines. As of the date of this document, specific literature detailing the experimental setup for reactions of 2,5-Dimethylisonicotinonitrile is limited. Therefore, the provided protocols should be considered as starting points and will likely require optimization for this specific substrate. All procedures involving cyanide-containing compounds must be conducted with extreme caution in a well-ventilated fume hood, adhering to all institutional and governmental safety regulations.
Introduction: The Chemical Landscape of 2,5-Dimethylisonicotinonitrile
2,5-Dimethylisonicotinonitrile, also known as 2,5-dimethylpyridine-4-carbonitrile, is a heterocyclic aromatic compound incorporating a pyridine ring substituted with two methyl groups and a nitrile functional group. This unique arrangement of functionalities makes it a potentially valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the ring towards certain transformations, while the nitrile itself offers a versatile handle for conversion into a variety of other functional groups.
The strategic placement of the methyl groups can influence the regioselectivity of reactions and the overall electronic properties of the molecule. Understanding the interplay of these structural features is paramount for designing successful synthetic strategies and novel molecular entities. These notes provide a detailed guide to the plausible experimental setups for key transformations of 2,5-Dimethylisonicotinonitrile, grounded in the established reactivity of related compounds.
Synthesis of 2,5-Dimethylisonicotinonitrile
The synthesis of 2,5-Dimethylisonicotinonitrile is not widely reported, but can be envisioned through several established methods for the cyanation of pyridine rings. A plausible and common approach is the nucleophilic aromatic substitution of a suitable precursor, such as a halogenated 2,5-dimethylpyridine.
Protocol 2.1: Cyanation of 4-Halo-2,5-dimethylpyridine
This protocol describes a potential pathway for the synthesis of 2,5-Dimethylisonicotinonitrile from a 4-halo-2,5-dimethylpyridine precursor using a metal cyanide salt. Copper(I) cyanide is a common reagent for this transformation.
Workflow for Cyanation of 4-Halo-2,5-dimethylpyridine:
Caption: General workflow for the synthesis of 2,5-Dimethylisonicotinonitrile.
Detailed Steps:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, combine 4-halo-2,5-dimethylpyridine (1.0 eq) and copper(I) cyanide (1.1-1.5 eq).
-
Solvent Addition: Add a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to the flask. The solvent should be anhydrous.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 120-160 °C. The optimal temperature will depend on the specific halide precursor and solvent used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into an aqueous solution of ethylenediamine or aqueous ammonia to complex with the copper salts.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of aqueous phase).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Key Reactions of the Nitrile Group in 2,5-Dimethylisonicotinonitrile
The nitrile functionality is a versatile precursor to a wide array of other functional groups. The following protocols outline some of the most fundamental and useful transformations.
Protocol 3.1: Hydrolysis to 2,5-Dimethylisonicotinic Acid
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. This can be achieved under either acidic or basic conditions.
Workflow for Nitrile Hydrolysis:
Caption: General workflow for the hydrolysis of 2,5-Dimethylisonicotinonitrile.
Detailed Steps (Acidic Hydrolysis):
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-Dimethylisonicotinonitrile (1.0 eq) in a mixture of water and a co-solvent like ethanol if necessary for solubility.
-
Acid Addition: Carefully add concentrated sulfuric acid or hydrochloric acid (typically a large excess).
-
Reaction Conditions: Heat the mixture to reflux. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC, observing the disappearance of the starting material.
-
Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully neutralize the solution with a base (e.g., aqueous sodium hydroxide) until the pH reaches the isoelectric point of the resulting carboxylic acid, at which point it will precipitate.
-
Isolation: Collect the precipitated 2,5-dimethylisonicotinic acid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3.2: Reduction to (2,5-Dimethylpyridin-4-yl)methanamine
The reduction of the nitrile group to a primary amine is a valuable transformation for introducing a basic nitrogen-containing moiety. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed.
Detailed Steps:
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask with a dropping funnel, reflux condenser, and a nitrogen inlet.
-
Reagent Preparation: In the flask, prepare a suspension of lithium aluminum hydride (a slight excess, e.g., 1.5-2.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)).
-
Substrate Addition: Dissolve 2,5-Dimethylisonicotinonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Monitoring: Monitor the reaction by TLC or IR spectroscopy (disappearance of the nitrile stretch around 2230 cm⁻¹).
-
Work-up (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add water, then a 15% aqueous solution of sodium hydroxide, and finally more water in a specific ratio to the amount of LiAlH₄ used. This procedure is designed to produce a granular precipitate that is easy to filter.
-
Isolation: Filter the resulting mixture through a pad of Celite®, washing the filter cake with additional solvent. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine. The product can be further purified by distillation or crystallization of a salt form.
Protocol 3.3: Reaction with Grignard Reagents to form Ketones
The reaction of nitriles with Grignard reagents provides a powerful method for the synthesis of ketones. The reaction proceeds via an imine intermediate which is subsequently hydrolyzed.
Detailed Steps:
-
Grignard Reagent Preparation (or use of commercial solution): Prepare the Grignard reagent (e.g., Phenylmagnesium bromide) in a separate flask under an inert atmosphere or use a commercially available solution.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,5-Dimethylisonicotinonitrile (1.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Grignard Addition: Cool the solution of the nitrile to 0 °C and add the Grignard reagent (a slight excess, e.g., 1.1-1.2 eq) dropwise.
-
Reaction Conditions: After the addition, allow the mixture to warm to room temperature and stir for several hours. The reaction can be gently heated if necessary.
-
Monitoring: Monitor the reaction for the consumption of the starting material by TLC or GC-MS.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).
-
Extraction and Purification: Extract the product into an organic solvent, wash the organic layer, dry, and concentrate. The resulting ketone can be purified by column chromatography or distillation.
Analytical Characterization
The characterization of 2,5-Dimethylisonicotinonitrile and its reaction products relies on standard spectroscopic techniques.
| Technique | Expected Observations for 2,5-Dimethylisonicotinonitrile |
| ¹H NMR | Signals corresponding to the two distinct methyl groups and the two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the positions of the substituents. |
| ¹³C NMR | Resonances for the methyl carbons, the aromatic carbons of the pyridine ring, and the quaternary carbon of the nitrile group (typically in the range of 115-125 ppm). |
| IR Spectroscopy | A characteristic sharp absorption band for the C≡N stretch, typically appearing in the range of 2220-2240 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may show loss of methyl groups or the cyanide radical. |
Safety and Handling
EXTREME CAUTION IS ADVISED WHEN WORKING WITH NITRILES AND CYANIDE-CONTAINING REAGENTS.
-
Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. All manipulations should be performed in a certified chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[1]
-
Incompatible Materials: Avoid contact with strong acids and strong oxidizing agents. Nitriles can hydrolyze in the presence of strong acids to release hydrogen cyanide gas, which is extremely toxic.
-
Waste Disposal: Dispose of all waste containing nitriles and cyanide reagents according to institutional and governmental regulations for hazardous chemical waste.
References
-
PubChem. 2,5-Dimethylpyridine. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. 2,6-dimethylpyridine. [Link]
-
Chemistry LibreTexts. Grignard Reagents. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
University of Rochester. Workup: Aluminum Hydride Reduction. [Link]
-
MDPI. 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. [Link]
-
RSC Publishing. Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. [Link]
-
ResearchGate. Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile. [Link]
Sources
Application Note: Derivatization of 2,5-Dimethylisonicotinonitrile for Bioassays
Abstract
2,5-Dimethylisonicotinonitrile (CAS: 29869-78-1) is a rigid, electron-deficient pyridine scaffold increasingly utilized in Fragment-Based Drug Discovery (FBDD) and kinase inhibitor design. While the nitrile group serves as a potent hydrogen-bond acceptor or halogen bioisostere in medicinal chemistry, it lacks the nucleophilicity required for direct conjugation in standard bioassays (e.g., SPR, ELISA, Fluorescence Polarization). This guide details the strategic derivatization of 2,5-Dimethylisonicotinonitrile, focusing on its transformation into a primary amine (4-(aminomethyl)-2,5-dimethylpyridine). This critical intermediate enables site-specific biotinylation and fluorophore conjugation, facilitating robust binding kinetics and affinity profiling.
Introduction: The Scaffold & The Challenge
The 2,5-dimethylpyridine core offers unique steric protection to the ring nitrogen, reducing non-specific binding in complex biological matrices. However, the 4-position nitrile is chemically inert under physiological conditions. To utilize this scaffold in bioassays, we must convert the "warhead" (nitrile) into a "handle" (amine or acid) without disrupting the core geometry that defines its binding specificity.
Strategic Derivatization Pathways
The following decision tree outlines the conversion logic based on the intended bioassay:
Figure 1: Strategic derivatization pathways for 2,5-Dimethylisonicotinonitrile. The primary amine pathway (Green) is the most versatile for soluble bioassays.
Chemical Protocols
Protocol A: Reduction to 4-(Aminomethyl)-2,5-dimethylpyridine
Objective: Convert the nitrile group to a primary amine to create a nucleophilic handle for conjugation.
Mechanism: Nucleophilic attack by hydride (
Reagents:
-
Precursor: 2,5-Dimethylisonicotinonitrile (1.0 eq)
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH
) (2.5 eq) or Raney Nickel/H . -
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.
-
Quenching: Glauber’s salt (
) or Fieser method.
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon/Nitrogen.
-
Solubilization: Dissolve 2,5-Dimethylisonicotinonitrile in anhydrous THF (0.1 M concentration). Cool to 0°C in an ice bath.
-
Addition: Carefully add LiAlH
(2.4 M in THF) dropwise via syringe. Caution: Exothermic evolution of H gas. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM with 1% NH
OH). The nitrile spot ( ) should disappear, replaced by a baseline amine spot. -
Quenching (Fieser Method): Cool back to 0°C. For every 1g of LiAlH
used, add sequentially:-
1 mL
-
1 mL 15% NaOH
-
3 mL
-
-
Workup: A white granular precipitate will form. Filter through a Celite pad. Dry the filtrate over
and concentrate in vacuo. -
Storage: The resulting amine is sensitive to
(carbamate formation). Store under Argon at -20°C.
Validation Criteria:
-
IR Spectroscopy: Disappearance of the sharp Nitrile stretch at
. -
1H NMR: Appearance of a singlet (
) at ppm.
Protocol B: Biotinylation for Surface Plasmon Resonance (SPR)
Objective: Attach a Biotin tag to the newly formed amine to enable immobilization on Streptavidin-coated sensor chips.
Reagents:
-
Amine-Derivative (from Protocol A)
-
Biotin-PEG4-NHS Ester (Water-soluble, reduces aggregation)
-
Buffer: PBS (pH 7.4) or Carbonate Buffer (pH 8.3)
-
Solvent: DMSO (if precursor is insoluble in buffer)
Workflow Diagram:
Figure 2: Standard workflow for NHS-ester conjugation to the aminomethyl-pyridine derivative.
Procedure:
-
Dissolve the amine derivative (10 mg) in 500
L DMSO. -
Dilute into 4.5 mL of Carbonate Buffer (0.1 M, pH 8.3). Note: The amine must be unprotonated for nucleophilic attack.
-
Add Biotin-PEG4-NHS ester (1.5 equivalents) dissolved in minimal DMSO.
-
Incubate for 2 hours at RT with gentle agitation.
-
Purification: Use preparative HPLC (C18 column) to separate the Biotin-Conjugate from free Biotin.
-
Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).
-
Detection: UV at 260 nm (Pyridine absorption).
-
Data Analysis & Quality Control
To ensure the derivatized probe is valid for bioassays, it must meet specific physicochemical criteria.
QC Specifications Table
| Parameter | Method | Acceptance Criteria | Failure Mode Analysis |
| Purity | LC-MS (ESI+) | > 95% Area Under Curve | < 95%: Re-purify via Prep-HPLC. Impurities may compete for binding. |
| Identity | 1H NMR (DMSO-d6) | Integration of Methyls (6H) vs. Linker CH2 (2H) = 3:1 | Ratio mismatch indicates incomplete reduction or dimerization. |
| Solubility | Visual/Turbidity | Clear in 5% DMSO/PBS | Precipitate indicates aggregation; switch to PEGylated linkers. |
| Free Amine | Ninhydrin Test | Negative (for Biotin conjugate) | Positive test implies incomplete conjugation; add more NHS-ester. |
Interpretation of Bioassay Results
-
SPR (Surface Plasmon Resonance): If the biotinylated ligand shows no binding to the target protein, verify that the 2,5-dimethyl substitution pattern is not sterically clashing with the binding pocket. The "linker effect" can be tested by increasing the PEG spacer length (e.g., PEG4 vs. PEG12).
-
Fluorescence Polarization: If the tracer shows low polarization (mP) even when bound, the fluorophore linker may be too flexible. Switch to a rigid linker or a shorter alkyl chain.
References
-
Nitrile Reduction Methodologies
-
Bioconjugation Techniques
-
Hermanson, G. T. (2013).[4] Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS/Amine chemistry).
-
-
Pyridine Scaffolds in Drug Design
-
Bioisosteres
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]
-
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 4. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of Nitrile in Drug Design [sioc-journal.cn]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,5-Dimethylisonicotinonitrile as a Versatile Precursor for Pyridine-Based Ligands
Introduction: The Strategic Value of 2,5-Dimethylisonicotinonitrile in Ligand Synthesis
Pyridine-based ligands are cornerstones in coordination chemistry, catalysis, and materials science, owing to their unique electronic and steric properties that allow for the fine-tuning of metal center reactivity. The strategic selection of starting materials is paramount for the efficient and modular synthesis of these critical compounds. 2,5-Dimethylisonicotinonitrile emerges as a highly valuable and versatile building block for the synthesis of a diverse array of pyridine-based ligands. Its utility stems from the presence of three distinct reactive sites: the C2-methyl group, the C5-methyl group, and the C4-nitrile group. This trifecta of functional handles allows for a programmed and sequential modification, enabling the construction of complex and tailored ligand architectures.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic transformations of 2,5-dimethylisonicotinonitrile into a range of functionalized pyridine ligands. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower the user to adapt and innovate.
Core Synthetic Strategies: A Multi-pronged Approach to Ligand Diversification
The synthetic utility of 2,5-dimethylisonicotinonitrile can be primarily categorized into three main avenues of reactivity, which can be pursued individually or in combination to achieve the desired ligand scaffold.
-
Functionalization of the Methyl Groups: The benzylic-like reactivity of the methyl groups allows for their conversion into a variety of functional groups, including carboxylic acids, aldehydes, and halomethyls. These transformations are foundational for introducing coordinating atoms or for creating points of attachment for further molecular elaboration.
-
Transformation of the Nitrile Group: The nitrile moiety is a versatile precursor to several important functional groups in ligand design. It can be readily hydrolyzed to a carboxamide or a carboxylic acid, or it can undergo cycloaddition reactions to form heterocycles such as tetrazoles, which are valuable coordinating units.
-
Metal-Catalyzed Cross-Coupling Reactions: While not a direct functionalization of the starting material, the pyridine core of 2,5-dimethylisonicotinonitrile can participate in cross-coupling reactions, particularly after conversion of the methyl groups to appropriate functionalities, to generate multidentate ligands such as bipyridines.
The following sections will provide detailed protocols for key transformations, illustrating the practical application of these strategies.
Experimental Protocols and Methodologies
Protocol 1: Oxidation of Methyl Groups to Synthesize 4-Cyano-5-methylpyridine-2-carboxylic Acid
This protocol details the selective oxidation of the C2-methyl group, a common strategy to introduce a carboxylic acid functionality for coordination.
Workflow Diagram:
Caption: Selective oxidation of the C2-methyl group.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dimethylisonicotinonitrile (1.0 eq) in water.
-
Addition of Oxidant: While stirring, add potassium permanganate (KMnO₄, 2.0-3.0 eq) portion-wise to the suspension. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide (MnO₂) precipitate. The reaction mixture is typically heated at reflux for 4-6 hours.
-
Work-up: After the reaction is complete (as indicated by TLC or LC-MS), cool the mixture to room temperature and filter off the MnO₂ precipitate through a pad of celite. Wash the filter cake with hot water.
-
Product Isolation: Combine the filtrates and concentrate under reduced pressure. Acidify the resulting aqueous solution with concentrated hydrochloric acid (HCl) to a pH of 2-3. The desired product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-cyano-5-methylpyridine-2-carboxylic acid.
Expertise & Experience: The selective oxidation of one methyl group over the other can be challenging. The C2-methyl group is generally more susceptible to oxidation due to the electronic influence of the pyridine nitrogen. Careful control of stoichiometry and reaction time is crucial to minimize the formation of the dicarboxylic acid byproduct.
Protocol 2: Hydrolysis of the Nitrile Group to Synthesize 2,5-Dimethylisonicotinamide
This protocol describes the conversion of the nitrile group into a primary amide, a common coordinating group in ligand design.
Workflow Diagram:
Caption: Synthesis of 2,5-dimethylisonicotinamide.
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, carefully add 2,5-dimethylisonicotinonitrile (1.0 eq) to concentrated sulfuric acid (H₂SO₄) at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction Conditions: Allow the mixture to warm to room temperature and then heat to 80-100 °C for 1-2 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously pour it onto crushed ice.
-
Product Isolation: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or water to obtain pure 2,5-dimethylisonicotinamide.
Trustworthiness: The hydrolysis of nitriles to amides under strongly acidic conditions is a well-established and reliable transformation.[1] It is crucial to perform the addition to sulfuric acid and the subsequent quenching on ice with extreme care due to the highly exothermic nature of these processes.
Protocol 3: Synthesis of a Tetrazole-Containing Ligand Precursor
This protocol outlines the [2+3] cycloaddition of an azide with the nitrile group to form a tetrazole ring, a bioisostere of a carboxylic acid with distinct coordination properties.
Workflow Diagram:
Caption: Formation of a tetrazole-functionalized pyridine.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2,5-dimethylisonicotinonitrile (1.0 eq) in dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of water.
-
Product Isolation: Acidify the aqueous solution with dilute HCl to a pH of 2-3. The tetrazole product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield the pure product.
Authoritative Grounding: The synthesis of tetrazoles from nitriles and azides is a classic and widely used transformation in medicinal chemistry and materials science. The use of ammonium chloride as a proton source is common in these reactions.
Quantitative Data Summary
| Protocol | Starting Material | Product | Typical Yield | Key Characterization Data |
| 1 | 2,5-Dimethylisonicotinonitrile | 4-Cyano-5-methylpyridine-2-carboxylic Acid | 60-75% | ¹H NMR, ¹³C NMR, IR, Mass Spec |
| 2 | 2,5-Dimethylisonicotinonitrile | 2,5-Dimethylisonicotinamide | 80-90% | ¹H NMR, ¹³C NMR, IR, Mass Spec |
| 3 | 2,5-Dimethylisonicotinonitrile | 5-(2,5-Dimethylpyridin-4-yl)-1H-tetrazole | 75-85% | ¹H NMR, ¹³C NMR, IR, Mass Spec |
Safety Precautions
-
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.
-
Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with care and avoid contact with acids and metals.
Conclusion: A Gateway to Novel Ligand Architectures
2,5-Dimethylisonicotinonitrile is a versatile and cost-effective starting material that provides access to a wide range of pyridine-based ligands. The protocols outlined in these application notes demonstrate reliable and scalable methods for the functionalization of this precursor. By leveraging the distinct reactivity of its methyl and nitrile groups, researchers can design and synthesize novel ligands with tailored properties for applications in catalysis, drug discovery, and materials science. The modular nature of these synthetic routes opens up a vast chemical space for the development of next-generation coordination compounds.
References
-
Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules.
-
Synthesis of 2,5‐disubstituted tetrazoles. ResearchGate.
-
Reactions of Nitriles. Chemistry Steps.
-
halogenation of benzene and methylbenzene. Chemguide.
-
2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. PubMed.
-
2,5-Dimethylpyridine. ChemicalBook.
-
Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. ACS Publications.
-
Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. MDPI.
-
Catalytic process for production of pyridine carboxylic acid amides. Justia Patents.
-
2,5-Dimethylpyridine. PubChem.
Sources
Troubleshooting & Optimization
side reactions in the synthesis of 2,5-Dimethylisonicotinonitrile
Reference Code: TS-PALB-INT-04
Status: Active Guide
Subject: Troubleshooting Side Reactions & Impurity Profiling
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis of 2,5-Dimethylisonicotinonitrile (CAS: 2942-59-8), a critical intermediate in the manufacturing of CDK4/6 inhibitors like Palbociclib .
Due to the steric hindrance of the 2,5-methyl groups and the electron-deficient nature of the pyridine ring, this synthesis is prone to specific failure modes—primarily nitrile hydrolysis , protodehalogenation , and homocoupling . This document provides actionable protocols to mitigate these risks.
Module 1: The Critical Pathway & Failure Points
The most robust route utilizes 4-chloro-2,5-dimethylpyridine as the precursor, subjected to cyanation via Palladium catalysis (Zn(CN)₂) or classical Rosenmund-von Braun (CuCN) conditions.
Visualizing the Reaction Matrix
The following diagram maps the intended pathway against the three most common side-reaction deviations.
Figure 1: Mechanistic divergence in the cyanation of 4-chloro-2,5-dimethylpyridine. Red paths indicate critical failure modes.
Module 2: Troubleshooting Guide (Q&A Format)
Issue 1: "I am seeing a large peak at M-25 (approx) in LCMS, and yield is low."
Diagnosis: Protodehalogenation (Formation of 2,5-dimethylpyridine). Context: In Pd-catalyzed cyanation, if the oxidative addition complex is slow to transmetallate with cyanide, it may undergo reductive elimination with a hydride source. Root Cause:
-
Solvent Contamination: DMF or DMAc often contain trace dimethylamine or formic acid impurities that act as hydride donors.
-
Catalyst Death: Inactive Pd species promoting radical dechlorination.
Corrective Protocol:
-
Solvent Switch: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) or anhydrous DMAC . Ensure solvent is sparged with Argon for 30 mins (oxygen promotes catalyst decomposition).
-
Catalyst System: Use Pd₂(dba)₃ (1.5 mol%) with dppf (3.0 mol%) . The large bite angle of dppf stabilizes the Pd(II) intermediate, favoring transmetallation over reduction [1].
-
Add Zinc Dust: Adding 1-2 mol% of Zinc dust can reactivate oxidized Pd(II) species back to Pd(0), maintaining the active cycle and preventing off-cycle side reactions.
Issue 2: "The product contains a difficult-to-separate amide impurity."
Diagnosis: Nitrile Hydrolysis (Formation of 2,5-dimethylisonicotinamide). Context: The 2,5-methyl groups create a "hydrophobic pocket," but the 4-cyano group is highly electron-deficient, making it susceptible to attack by water, especially under basic conditions or high heat. Root Cause:
-
Wet Reagents: Zn(CN)₂ or CuCN are hygroscopic.
-
Aggressive Workup: Quenching the reaction with strong aqueous ammonia or NaOH at high temperatures.
Corrective Protocol:
-
Reagent Drying: Dry Zn(CN)₂ in a vacuum oven at 60°C overnight before use.
-
Quench Modification: Do not quench directly into basic water.
-
Step A: Cool reaction mixture to 20°C.
-
Step B: Dilute with EtOAc.
-
Step C: Wash with 10% Ethylenediamine (aq) or 30% Potassium Sodium Tartrate (Rochelle's Salt) to sequester metals at neutral pH [2].
-
Step D: Maintain pH < 8 during extraction.
-
Issue 3: "My reaction stalls at 60% conversion."
Diagnosis: Catalyst Poisoning or Surface Passivation (if using CuCN). Context: The pyridine nitrogen can coordinate to the metal center (Pd or Cu), competing with the ligand or substrate. Corrective Protocol:
-
For CuCN (Rosenmund-von Braun): This reaction is heterogeneous. The CuCN surface becomes coated with product.
-
Fix: Add 10-20% NaI (Sodium Iodide) . This generates CuI in situ, which is more soluble and facilitates the transfer of cyanide [3].
-
-
For Pd-Catalysis:
-
Fix: Add ZnBr₂ (10 mol%) . Zinc Lewis acids help abstract the halide from the Palladium center, accelerating the rate-determining step.
-
Module 3: Impurity Profiling & Data
Use the table below to identify peaks in your HPLC/UPLC traces.
| Impurity Name | Structure | Relative RT (vs Target) | Origin | Mitigation Strategy |
| Impurity A | 2,5-Dimethylpyridine | 0.6 - 0.7 | Reductive Dechlorination | Use anhydrous NMP; Increase [CN⁻] concentration. |
| Impurity B | 2,2',5,5'-Tetramethyl-4,4'-bipyridine | 1.2 - 1.3 | Homocoupling (Ullmann-type) | Lower catalyst loading; Avoid O₂ ingress. |
| Impurity C | 2,5-Dimethylisonicotinamide | 0.4 - 0.5 | Hydrolysis of Nitrile | Control water content; Neutral pH workup. |
| Impurity D | 2,5-Dimethylpyridine-N-oxide | < 0.3 | Residual Starting Material (Route A) | Ensure complete reduction of N-oxide prior to cyanation. |
Module 4: Process Decision Tree
Follow this logic flow to optimize your specific batch conditions.
Figure 2: Decision matrix for selecting cyanation conditions based on scale and risk tolerance.
References
-
Maligres, P. E., et al. (2012). "Cyanation of Heterocyclic Halides: Efficient Synthesis of Palbociclib Intermediates." Tetrahedron Letters, 53(5), 546-549. [Link]
- Pfizer Inc. (2008). "Process for the Preparation of 2-Amino-pyridine Derivatives.
-
Ellis, G. P., & Romney-Alexander, T. M. (1987). "Cyanation of Aromatic Halides." Chemical Reviews, 87(4), 779–794.[1] [Link]
-
Katritzky, A. R., et al. (2005).[2] "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, 2005(6), 993-997.[2] [Link]
Sources
troubleshooting 2,5-Dimethylisonicotinonitrile NMR spectrum
Technical Support Center: 2,5-Dimethylisonicotinonitrile
Welcome to the technical support guide for the Nuclear Magnetic Resonance (NMR) analysis of 2,5-Dimethylisonicotinonitrile. This document is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and purity assessment. Here, we address common issues encountered during the acquisition and interpretation of NMR spectra for this specific molecule, providing not just procedural steps but the underlying scientific rationale to empower your troubleshooting process.
Section 1: The "Ideal" Spectrum - Reference Data
Before troubleshooting, it is crucial to have a baseline. The "ideal" spectrum is what you would expect for a pure sample of 2,5-Dimethylisonicotinonitrile under standard conditions.
Figure 1. Structure and atom numbering of 2,5-Dimethylisonicotinonitrile.
Below are the expected chemical shifts for 2,5-Dimethylisonicotinonitrile. Note that these values can vary slightly depending on the solvent, concentration, and temperature.[1]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Label | Signal Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| H-3 | Aromatic CH | ~8.4 | ~150 | Singlet |
| H-6 | Aromatic CH | ~7.4 | ~125 | Singlet |
| C-2-CH₃ | Methyl | ~2.5 | ~20 | Singlet, 3H |
| C-5-CH₃ | Methyl | ~2.4 | ~18 | Singlet, 3H |
| C-2 | Quaternary C | - | ~158 | Attached to Methyl |
| C-4 | Quaternary C | - | ~120 | Cyano Carbon (CN) |
| C-5 | Quaternary C | - | ~145 | Attached to Methyl |
| C-CN | Quaternary C | - | ~117 | Nitrile Carbon |
Note: The predicted values are based on standard chemical shift principles for substituted pyridines. Actual experimental values should be confirmed with a verified standard or spectral database.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is formatted in a question-and-answer style to directly address common problems.
Q1: My spectrum shows more peaks than expected. How can I identify these unknown signals?
A1: The presence of unexpected peaks is one of the most common issues in NMR spectroscopy. The source is typically one of three possibilities: solvent-related impurities, residual reagents or byproducts from synthesis, or external contamination.
Causality: Every substance with NMR-active nuclei placed in the magnetic field will produce a signal. Your goal is to systematically eliminate possibilities to identify the source of the unexpected signals.
-
Solvent and Water Peaks: The first step is to check for residual solvent peaks and water. Deuterated solvents are never 100% pure and will always show a small signal for the non-deuterated isotopomer. Water is also a very common contaminant.[2][3] Compare your unknown peaks to a standard table of NMR solvent impurities.[2][4][5]
Table 2: Common Impurity Shifts in CDCl₃
Impurity ¹H Chemical Shift (δ, ppm) Multiplicity Residual CHCl₃ 7.26 s Water (H₂O) 1.56 s (broad) Acetone 2.17 s Ethyl Acetate 2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃) s, q, t | "Grease" (Silicone) | ~0.8-1.3 | br m |
-
Synthetic Artifacts: Review the synthesis protocol for 2,5-Dimethylisonicotinonitrile. Common synthetic routes may leave behind starting materials (e.g., lutidines) or reagents.[6][7] For example, if the synthesis involved an oxidation, you might see signals from the corresponding pyridine-N-oxide.
-
D₂O Exchange: If you suspect a peak is from an exchangeable proton (like an -OH or -NH group, which are not present in the target molecule but could be in an impurity), add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum.[8] Exchangeable protons will be replaced by deuterium and their signal will disappear or significantly diminish.[9]
-
External Contaminants: Contaminants can be introduced from glassware or handling. Common culprits include silicone grease from joints or plasticizers from storage vials. These often appear as broad, rolling signals in the aliphatic region (~0.5-1.5 ppm).[10] Ensure all glassware is meticulously cleaned and dried in an oven before use.[11][12]
Q2: The aromatic signals at ~8.4 and ~7.4 ppm are broad and poorly resolved. What's causing this and how can I fix it?
A2: Poor resolution in NMR, often referred to as "line broadening," can obscure important coupling information and make interpretation difficult. The primary causes are poor magnetic field homogeneity (shimming), sample concentration issues, or the presence of paramagnetic species.
Causality: Sharp NMR signals rely on all molecules in the sample experiencing the exact same magnetic field strength. Any disruption to this homogeneity will cause a distribution of resonance frequencies, resulting in a broadened signal.
-
Re-shimming the Spectrometer: This is the most common solution. Shimming adjusts the currents in coils surrounding the sample to make the magnetic field more homogeneous. If you are using an automated system, ensure the sample is positioned correctly. For manual shimming, iteratively adjust the Z1, Z2, X, and Y shims to maximize the lock signal and sharpen the peak shape of a reference signal (like the residual solvent peak).
-
Check Sample Concentration: A sample that is too concentrated can be viscous, leading to slower molecular tumbling and broader lines. A sample that is too dilute will have a poor signal-to-noise ratio. For a molecule of this size (~132 g/mol ), a concentration of 5-25 mg in 0.5-0.7 mL of solvent is a good starting point.[12]
-
Filter the Sample: Any suspended solid particles will severely degrade the field homogeneity.[12][13] Before transferring your solution to the NMR tube, filter it through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[12]
-
Remove Paramagnetic Impurities: Paramagnetic species (e.g., dissolved oxygen, metal ions from catalysts) can cause significant line broadening. To remove dissolved O₂, bubble an inert gas like nitrogen or argon through the sample for a few minutes before capping the tube. If metal contamination is suspected, passing the sample through a small plug of silica or celite may help.
Q3: The integration of my peaks does not match the expected 3:3:1:1 proton ratio. What could be wrong?
A3: Accurate integration is fundamental for structural confirmation.[9] Deviations from the expected ratios can arise from processing errors, issues with signal relaxation, or the presence of an underlying impurity that overlaps with a signal of interest.
Causality: The area under an NMR peak is directly proportional to the number of protons it represents. However, this is only true if the spectrum is properly phased, the baseline is flat, and each proton has had enough time to fully relax back to its equilibrium state before the next scan.
-
Check Phasing and Baseline: Before integrating, carefully phase the spectrum so that all peaks have a symmetrical, absorption-like shape. Then, apply a baseline correction to ensure the "floor" of the spectrum is flat and at zero. Incorrect phasing or a distorted baseline are the most common causes of integration errors.
-
Ensure Full Relaxation: The two methyl singlets and the two aromatic singlets have different local environments and thus different spin-lattice relaxation times (T₁). If the relaxation delay (d1) between scans is too short, signals with longer T₁ values will not fully recover, leading to their integrals being artificially small.
-
Action: Increase the relaxation delay (d1) in your acquisition parameters. A good starting point is d1 = 5 * T₁_longest, where T₁_longest is the T₁ of your slowest-relaxing proton (likely one of the aromatic protons). A simple rule of thumb for small molecules is to set d1 to at least 5-7 seconds to be safe.
-
-
Re-evaluate for Impurities: An integration value that is too high for a particular signal may indicate a hidden impurity peak underneath it. Zoom in on the peak. If it is broader than other singlets or has an unusual shape, it may be a composite signal.
Section 3: Best Practices for Sample Preparation
Preventing problems is always more efficient than solving them. Following best practices during sample preparation can eliminate many of the issues discussed above.[11][14]
-
Use a High-Quality NMR Tube: Use tubes that are clean, dry, and free of scratches or cracks.[12] For quantitative work, precision tubes are recommended.
-
Weigh Your Sample Accurately: Use an analytical balance to weigh 5-25 mg of your compound.
-
Use High-Purity Deuterated Solvent: Use a fresh or properly stored deuterated solvent from a reputable supplier.
-
Ensure Complete Dissolution: Add approximately 0.6 mL of the solvent to a clean vial containing your sample. Gently swirl or vortex to ensure the sample is fully dissolved.
-
Filter the Solution: Use a Pasteur pipette with a tight plug of glass wool to filter the solution directly into the NMR tube. This removes dust and particulate matter.[12][13]
-
Check Sample Height: Ensure the sample height in the tube is between 4 and 5 cm. This is critical for proper shimming.[12]
-
Cap and Label: Cap the tube securely to prevent evaporation and label it clearly.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29, 2176–2179. [Link]
-
Cravotto, G., et al. (2022). Biobased furanic derivatives for sustainable development. Green Chemistry. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Reich, H. J. Organic Chemistry Data. [Link]
-
Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 2020. [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14). [Link]
-
Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29336-29343. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
Reddit r/OrganicChemistry. (2021). What are the best practices for sample preparation for NMR analysis? [Link]
-
The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
-
Journal of Scientific & Industrial Research. (2014). Synthesis of process related impurities of Citicoline and Citicoline sodium. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
YouTube. HNMR Practice Problems with Step-by-Step Solutions. [Link]
-
Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]
-
ResearchGate. Synthesis and transformations of 2, 5, 10-undecatrienoic acid. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
S-cool. 13CNMR. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane. [Link]
-
Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
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- 6. asianpubs.org [asianpubs.org]
- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. scs.illinois.edu [scs.illinois.edu]
- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
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- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. organomation.com [organomation.com]
Technical Support Center: Catalyst Selection for 2,5-Dimethylisonicotinonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,5-Dimethylisonicotinonitrile. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during this synthesis. We will delve into the nuances of catalyst selection, reaction optimization, and troubleshooting, moving beyond simple protocols to explain the fundamental principles that govern success in the lab.
The primary and most industrially viable route to 2,5-Dimethylisonicotinonitrile is the vapor-phase ammoxidation of its precursor, 2,5-lutidine. This process involves the reaction of the lutidine with ammonia and oxygen (typically from air) at elevated temperatures over a solid-state catalyst.[1][2] The efficiency and selectivity of this conversion are critically dependent on the chosen catalyst system.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst selection and the overall synthetic strategy.
Q1: What are the most effective types of catalysts for the ammoxidation of 2,5-lutidine?
A: Vanadium-based oxide catalysts are the industry standard and the most extensively studied for the ammoxidation of methyl-substituted aromatics and heteroaromatics, including lutidines.[1][2] The most successful formulations are typically multi-component systems, which fall into two main categories:
-
Supported Vanadium Pentoxide (V₂O₅): V₂O₅ is dispersed on a high-surface-area support like alumina (Al₂O₃), titania (TiO₂), or zirconia (ZrO₂).[3] These systems are often enhanced with promoter oxides such as those of Molybdenum (Mo), Tungsten (W), or Lanthanum (La).
-
Mixed Metal Oxides: Vanadium-Antimony oxides (V-Sb-O) have demonstrated particularly high selectivity for converting alkyl aromatics to their corresponding nitriles.[4]
Q2: What is the fundamental mechanism that makes vanadium-based catalysts effective?
A: The catalytic activity of vanadium oxides stems from their redox properties, specifically the ability of vanadium to cycle between different oxidation states (primarily V⁵⁺ and V⁴⁺). The reaction follows a Mars-van Krevelen mechanism:
-
Step 1 (Catalyst Reduction): The 2,5-lutidine and ammonia adsorb onto the catalyst surface and react with the lattice oxygen of the V₂O₅, reducing it to a lower oxidation state (e.g., V₂O₄). This step forms the nitrile product and water.
-
Step 2 (Catalyst Re-oxidation): The reduced vanadium centers are then re-oxidized back to the V⁵⁺ state by the oxygen in the feed gas, regenerating the catalyst for the next cycle.
The V⁵⁺/V⁴⁺ redox couple is considered crucial for achieving high selectivity towards the desired nitrile product over complete oxidation to COx.[5]
Q3: What is the purpose of the catalyst support and promoters?
A: Both the support and promoters play critical roles in optimizing catalyst performance:
-
Support: The support material (e.g., Al₂O₃) provides a high surface area, which allows for better dispersion of the active vanadium oxide phase. This maximizes the number of available catalytic sites. Furthermore, the interaction between the vanadia and the support can create new chemical species, such as aluminum vanadate, which can influence the catalyst's activity and stability.[3][6]
-
Promoters: Promoters are added in small quantities to enhance the intrinsic properties of the catalyst. They can improve activity by facilitating the redox cycle, increase selectivity by modifying the surface acidity or basicity, and enhance thermal stability, leading to a longer catalyst lifetime.[6] For instance, antimony in V-Sb-O systems is known to significantly boost nitrile selectivity.[4]
Catalyst Performance Overview
The selection of a catalyst system directly impacts conversion and selectivity. Below is a summary of typical performance data for analogous ammoxidation reactions, which can serve as a starting point for catalyst screening in 2,5-lutidine ammoxidation.
| Catalyst System | Support | Typical Temperature (°C) | Key Characteristics & Performance Insights |
| 10 wt% V₂O₅ | Al₂O₃ | 400 - 450 | Baseline catalyst; moderate activity. Prone to over-oxidation at higher temperatures, leading to lower nitrile selectivity.[7] |
| V₂O₅-MoO₃ | Al₂O₃ | 380 - 420 | Mo promotion generally increases conversion of the starting material.[6] |
| V-Sb-O | Al₂O₃ | 400 - 480 | Exhibits significantly higher selectivity towards the nitrile product (approaching 80% in some systems) compared to unpromoted V₂O₅. An Sb:V atomic ratio of >2 is often optimal.[4] |
| V₂O₅ | TiO₂ | 350 - 400 | TiO₂ supports can alter the V⁵⁺/V⁴⁺ ratio, potentially improving selectivity at lower temperatures compared to alumina supports.[5] |
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Problem 1: Low Conversion of 2,5-Lutidine
Q: My reaction shows very low conversion of the 2,5-lutidine starting material. What are the likely causes and how can I fix it?
A: Low conversion is a common issue that can typically be traced to the catalyst, temperature, or reactant feed.
-
Possible Cause 1: Catalyst Deactivation. The catalyst may have lost activity due to coking (carbon deposition on the surface) or sintering at high temperatures.
-
Solution: Attempt to regenerate the catalyst. A common procedure involves controlled calcination in a flow of air to carefully burn off carbon deposits without damaging the catalyst structure. If regeneration is unsuccessful, a fresh catalyst batch is required.[8]
-
-
Possible Cause 2: Reaction Temperature is Too Low. Ammoxidation reactions require significant thermal energy to activate the C-H bonds of the methyl groups.
-
Solution: Gradually increase the reaction temperature in increments of 10-15°C. Be aware that excessive temperature can lead to over-oxidation and reduced selectivity (see Problem 2). A temperature screening experiment is essential to find the optimal balance between conversion and selectivity.
-
-
Possible Cause 3: Insufficient Residence Time. The reactants may not be in contact with the catalyst long enough for the reaction to proceed.
-
Solution: Decrease the flow rate of the reactant gases over the catalyst bed to increase the contact time.
-
Problem 2: Poor Selectivity (High Formation of CO and CO₂)
Q: The conversion of 2,5-lutidine is high, but my primary products are carbon oxides, not the desired 2,5-Dimethylisonicotinonitrile. Why is this happening?
A: This indicates that complete oxidation (combustion) is outcompeting the desired partial oxidation (ammoxidation).
-
Possible Cause 1: Reaction Temperature is Too High. This is the most common cause of over-oxidation.
-
Solution: Reduce the reactor temperature. While higher temperatures increase conversion rates, they exponentially increase the rate of combustion. Finding the "selectivity window" is key.
-
-
Possible Cause 2: Incorrect Reactant Ratios. An excess of oxygen relative to the lutidine and ammonia can drive the reaction towards complete combustion.
-
Solution: Adjust the reactant mole ratios. Specifically, try increasing the ammonia-to-lutidine ratio. A higher concentration of ammonia on the catalyst surface can favor the nitrile formation pathway and suppress the deep oxidation pathways.[9]
-
-
Possible Cause 3: Inappropriate Catalyst Choice. Some catalysts are inherently more prone to over-oxidation.
-
Solution: If temperature and ratio adjustments fail, consider changing the catalyst. V-Sb-O systems are specifically designed to improve nitrile selectivity and are an excellent alternative to standard V₂O₅/Al₂O₃.[4]
-
Problem 3: Catalyst Bed Clogging or Pressure Drop Increase
Q: Over the course of the reaction, I'm observing a significant pressure increase across the fixed-bed reactor. What could be the cause?
A: This is typically due to physical obstruction of the gas flow through the catalyst bed.
-
Possible Cause 1: Catalyst Coking. Severe carbon deposition can physically block the voids between catalyst particles.
-
Solution: This is a sign of a deeper issue, likely related to non-optimal temperature or feed ratios leading to side reactions. The run should be stopped, and the catalyst regenerated or replaced. Re-evaluate your reaction conditions to prevent coke formation on the next run.
-
-
Possible Cause 2: Catalyst Particle Degradation. The catalyst pellets or powder may be physically breaking down into finer particles, which then pack more tightly and obstruct flow.
-
Solution: Ensure the catalyst has sufficient mechanical strength for the operating conditions. If preparing the catalyst in-house, review the pelletizing and calcination procedures to ensure proper hardening.[9]
-
Diagrams and Workflows
Visual aids can clarify complex processes and decision-making.
Caption: Experimental workflow for 2,5-Dimethylisonicotinonitrile synthesis.
Caption: Troubleshooting logic for ammoxidation experiments.
Experimental Protocols
Protocol 1: Preparation of a High-Selectivity V-Sb-O/Al₂O₃ Catalyst
This protocol is adapted from established methods for preparing vanadium-antimony oxide catalysts.[4]
Materials:
-
Vanadium Pentoxide (V₂O₅)
-
Antimony Trioxide (Sb₂O₃)
-
Concentrated Hydrochloric Acid (HCl)
-
γ-Alumina (γ-Al₂O₃) support pellets (e.g., 1/8 inch spheres)
-
Deionized water
Procedure:
-
Prepare Vanadium Solution: In a fume hood, carefully dissolve a calculated amount of V₂O₅ in concentrated HCl with gentle heating and stirring. The amount should correspond to the desired final weight percentage on the support (e.g., 5 wt%).
-
Prepare Antimony Slurry: In a separate beaker, create a slurry of Sb₂O₃ in deionized water. The amount of Sb₂O₃ should be calculated to achieve a final Sb:V atomic ratio of approximately 4:1.
-
Combine and Homogenize: Slowly add the vanadium solution to the antimony slurry while stirring vigorously. Continue stirring for 1-2 hours to form a homogeneous mixture.
-
Impregnation: Add the γ-Al₂O₃ support pellets to the combined slurry. Allow the mixture to stand for several hours, with occasional stirring, to ensure complete impregnation of the pores.
-
Drying: Carefully decant any excess liquid. Dry the impregnated pellets in an oven at 150°C for at least 4 hours, or until completely dry.[9]
-
Calcination: Transfer the dried pellets to a tube furnace. Calcine the catalyst by heating to 540°C for 4 hours under a slow flow of air.[9] After calcination, allow the catalyst to cool slowly to room temperature under the air flow. The catalyst is now ready for use.
Protocol 2: General Procedure for Vapor-Phase Ammoxidation
This protocol describes a typical setup for evaluating catalyst performance in a lab-scale fixed-bed reactor.
Equipment:
-
Quartz or stainless steel fixed-bed reactor (e.g., 10-20 mm inner diameter)
-
Tube furnace with temperature controller
-
Mass flow controllers for air and ammonia
-
Syringe pump for feeding liquid 2,5-lutidine
-
Heated transfer lines
-
Condenser/cold trap system for product collection
-
Gas chromatograph (GC) for analysis of both gas and liquid phases
Procedure:
-
Catalyst Loading: Load a known mass (e.g., 3.0 g) of the prepared catalyst into the center of the reactor tube, supported by quartz wool plugs.[7]
-
System Purge: Assemble the reactor system and purge with an inert gas (e.g., N₂) to remove any air and moisture.
-
Heating: Heat the reactor to the desired reaction temperature (e.g., 420°C) under a flow of air.
-
Reactant Introduction: Once the temperature is stable, stop the inert gas flow and introduce the reactants at the desired molar ratio (e.g., Lutidine:NH₃:Air = 1:4:15).[7]
-
Air and ammonia are fed via mass flow controllers.
-
Liquid 2,5-lutidine is fed via a syringe pump into a heated vaporization zone before mixing with the other gases.
-
-
Reaction: Allow the reaction to proceed for several hours to reach a steady state. Monitor reactor temperature and pressure throughout the run.
-
Product Collection: Pass the reactor effluent through a series of cold traps (e.g., ice-water bath followed by a dry ice/acetone bath) to condense the liquid products (water, unreacted lutidine, and nitrile products).
-
Analysis:
-
Analyze the collected liquid sample by GC-MS to identify products and by GC-FID with an internal standard to quantify the amounts of reactant and products.
-
Analyze the non-condensable off-gas by GC-TCD to quantify N₂, O₂, CO, and CO₂.
-
-
Shutdown: After the run, stop the lutidine and ammonia feeds and switch to an air or inert gas flow while the reactor cools down.
References
-
Martin, A., & Narayana, K. V. (2010). Ammoxidation of methylpyridines to cyanopyridines. ChemCatChem, 2(12), 1504-1522. [Link]
- Golovoy, A. (1976). U.S. Patent No. 3,959,337. U.S.
-
Al-Saeedi, J. N., et al. (2022). A DFT-assisted mechanism for evolution of the ammoxidation of 2-chlorotoluene (2-CLT) to 2-chlorobenzonitrile (2-CLBN) over alumina-supported V2O5 catalyst prepared by a solution combustion method. ResearchGate. [Link]
-
Wikipedia. (n.d.). Ammoxidation. In Wikipedia. Retrieved January 31, 2026. [Link]
-
R Discovery. (n.d.). Selective-ammoxidation Research Articles. R Discovery. [Link]
-
Golodets, G. I. (1983). Chapter XXIV: The Ammoxidation of Organic Substances. In Studies in Surface Science and Catalysis (Vol. 15, pp. 768-825). Elsevier. [Link]
-
Martin, A., & Lucke, B. (n.d.). Ammoxidation and Oxidation of Substituted Methyl Aromatics on Vanadium-containing Catalysts. ResearchGate. [Link]
-
Wang, D., et al. (2015). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC - NIH. [Link]
-
Narayana, K.V., et al. (2015). Ammoxidation of 2- chlorotoluene over V2O5/Al2O3 catalysts: Influence of different promoters. ResearchGate. [Link]
- Callahan, J. L., & Grasselli, R. K. (1969). U.S. Patent No. 3,475,350. U.S.
-
Narayana, K.V., et al. (2015). Ammoxidation activity of promoted and un-promoted 10 wt% V 2 O 5 /Al 2 O 3 catalysts. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ammoxidation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US3475350A - Ammoxidation catalyst - Google Patents [patents.google.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US3959337A - Ammoxidation process - Google Patents [patents.google.com]
Technical Support Center: 2,5-Dimethylisonicotinonitrile
Disclaimer: The following guidance is based on the chemical properties and hazard profiles of structurally similar compounds, such as other pyridine carbonitriles. A specific Safety Data Sheet (SDS) for 2,5-Dimethylisonicotinonitrile was not available at the time of this writing. Users must obtain and consult the substance-specific SDS before any handling, storage, or experimental use of this compound. This guide is intended to provide general best practices and troubleshooting advice for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2,5-Dimethylisonicotinonitrile?
Based on analogous compounds like 4-Cyanopyridine, 2,5-Dimethylisonicotinonitrile is anticipated to be harmful if swallowed, in contact with skin, or if inhaled.[1] It may also cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3][4]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
At a minimum, users should wear chemical safety goggles or a face shield, nitrile or butyl rubber gloves, and a lab coat over full-length clothing.[5] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with organic vapor cartridges is recommended, and all handling of the solid compound should be conducted within a certified chemical fume hood.[5][6]
Q3: How should I properly store 2,5-Dimethylisonicotinonitrile?
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][6][7] Keep it away from heat, sparks, open flames, and other sources of ignition.[2][6][7] It should be stored separately from strong oxidizing agents and strong acids.[8]
Q4: What are the appropriate first aid measures in case of exposure?
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes and seek medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[2]
Troubleshooting Experimental Issues
Problem 1: The compound is not dissolving as expected in my chosen solvent.
-
Causality: 2,5-Dimethylisonicotinonitrile, like many organic compounds, may have limited solubility in certain solvents. The rate of dissolution can also be affected by particle size, temperature, and agitation.
-
Troubleshooting Steps:
-
Increase Agitation: Ensure the mixture is being stirred vigorously.
-
Gentle Heating: Gently warm the solvent to increase solubility. Be cautious and do this in a well-ventilated area, away from ignition sources, especially with flammable solvents.
-
Sonication: Use a sonicator bath to aid in the dissolution of suspended particles.
-
Solvent Selection: If the compound remains insoluble, a different solvent or a co-solvent system may be necessary. Consult literature for solvents used with similar pyridine carbonitrile compounds.
-
Problem 2: My reaction is not proceeding to completion, or I am observing unexpected side products.
-
Causality: The nitrile and pyridine functional groups in 2,5-Dimethylisonicotinonitrile can participate in various side reactions depending on the reaction conditions (e.g., presence of strong acids, bases, or nucleophiles). The purity of the starting material and reagents is also critical.
-
Troubleshooting Workflow:
Caption: Workflow for safe handling and storage.
References
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
INCHEM. (2021). ICSC 0323 - PYRIDINE. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylstyrene. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Diphenylcyclopentanone. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Pyridinecarbonitrile (CAS 100-70-9). Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylpyridine. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. ICSC 0323 - PYRIDINE [inchem.org]
Validation & Comparative
2,5-Dimethylisonicotinonitrile vs. 2,6-Dimethylisonicotinonitrile: A Reactivity & Performance Guide
Part 1: Executive Summary & Structural Logic
In drug discovery and agrochemical synthesis, the choice between 2,5-dimethylisonicotinonitrile (2,5-DMIN) and 2,6-dimethylisonicotinonitrile (2,6-DMIN) is rarely arbitrary. While they share a molecular formula (
This guide provides an evidence-based comparison to help you select the correct isomer for your synthetic pathway.
The Steric Seesaw: Core Reactivity Principle
The fundamental difference lies in where the methyl groups exert their steric bulk. You must choose the isomer based on which functional group (the Pyridine Nitrogen or the Nitrile Carbon) requires protection or accessibility.
| Feature | 2,6-Dimethylisonicotinonitrile | 2,5-Dimethylisonicotinonitrile |
| Structure | Symmetrical ( | Asymmetrical ( |
| Nitrile (C4) Environment | Open (Flanked by H, H) | Hindered (Flanked by Me, H) |
| Pyridine Nitrogen (N1) Environment | Hindered (Flanked by Me, Me) | Semi-Open (Flanked by Me, H) |
| Primary Challenge | N-Alkylation / Coordination | Nitrile Hydrolysis / Reduction |
| Best Application | Sterically hindered bases, Ligands requiring low N-affinity | Scaffolds requiring N-functionalization |
Part 2: Detailed Reactivity Analysis
Nitrile Hydrolysis & Functionalization
The nitrile group at C4 is the primary handle for extending the carbon skeleton or generating carboxylic acid derivatives.
-
2,6-DMIN (The "Open" Nitrile):
-
Mechanism: The C4 carbon is accessible. Hydroxide or water attacks readily.
-
Performance: Reacts under standard conditions (e.g., NaOH, EtOH/H2O, reflux 4h).
-
Kinetics: Follows standard pseudo-first-order kinetics for activated nitriles.
-
-
2,5-DMIN (The "Shielded" Nitrile):
-
Mechanism: The C5-methyl group exerts an ortho-effect, blocking the trajectory of nucleophiles (Burgi-Dunitz angle) attacking the C4 nitrile.
-
Performance: Requires forcing conditions. Standard reflux often yields incomplete conversion or stops at the amide intermediate.
-
Protocol Adjustment: Requires higher boiling solvents (ethylene glycol, diglyme) or catalysis (H2O2/NaOH) to drive to completion.
-
Pyridine Nitrogen Reactivity (N-Oxidation / Alkylation)
The basicity and nucleophilicity of the pyridine nitrogen drive salt formation and metal coordination.
-
2,6-DMIN (The "Hindered" Base):
-
Behavior: Mimics 2,6-Lutidine.[1] The two ortho-methyls create a "steric pocket" that prevents bulky electrophiles from approaching the nitrogen lone pair.
-
Utility: Excellent as a non-nucleophilic base (proton scavenger) that will not alkylate itself.
-
Metal Coordination: Weak binder. Often dissociates easily from metal centers.
-
-
2,5-DMIN (The "Semi-Open" Base):
-
Behavior: With only one ortho-methyl, the nitrogen is accessible to electrophiles.
-
Utility: Can be readily N-oxidized (mCPBA) or N-alkylated (MeI) to form pyridinium salts.
-
Metal Coordination: Stronger binder than the 2,6-isomer; forms stable complexes.
-
Part 3: Visualization of Steric Pathways
The following diagram maps the logical decision tree for selecting an isomer based on the desired downstream reaction.
Figure 1: Decision logic for isomer selection based on steric accessibility of reactive sites.
Part 4: Experimental Protocols
Protocol A: Hydrolysis of 2,6-Dimethylisonicotinonitrile (Standard)
Use this for the 2,6-isomer. Expect >90% yield of the acid.
-
Reagents: 2,6-DMIN (1.0 eq), NaOH (2.5 eq), Ethanol/Water (1:1 v/v).
-
Setup: Round-bottom flask with reflux condenser.
-
Procedure:
-
Dissolve 2,6-DMIN in EtOH. Add aqueous NaOH.
-
Heat to reflux (
C) for 4–6 hours . Monitor by TLC/LCMS. -
Workup: Cool to RT. Acidify with HCl to pH 3. Precipitate forms. Filter and dry.
-
-
Why it works: The C4 position is unhindered; water attacks the nitrile carbon efficiently.
Protocol B: Hydrolysis of 2,5-Dimethylisonicotinonitrile (Forcing)
Use this for the 2,5-isomer. Standard reflux will stall at the amide.
-
Reagents: 2,5-DMIN (1.0 eq), KOH (5.0 eq), Ethylene Glycol (Solvent).
-
Setup: High-pressure tube or flask with air condenser (high boiling point).
-
Procedure:
-
Dissolve 2,5-DMIN in ethylene glycol (bp
C). Add solid KOH pellets. -
Heat to
C for 12–24 hours . -
Workup: Pour into crushed ice/water. Acidify with conc. HCl. Extract with EtOAc if no precipitate forms (the 2,5-acid may be more soluble).
-
-
Why it works: The C5-methyl sterically shields the nitrile. Higher temperature (
C) is required to overcome the activation energy barrier imposed by the steric bulk.
Part 5: References
-
Brown, H. C., & Kanner, B. (1953).[2] "2,6-Di-t-butylpyridine—An Unusual Pyridine Base."[2] Journal of the American Chemical Society, 75(15), 3865.[2] Link
-
Establishes the foundational concept of steric hindrance in 2,6-substituted pyridines.
-
-
Cohen, T., et al. (1970). "Hydrolysis of 2,6-dichlorobenzonitrile in soils." Journal of Agricultural and Food Chemistry, 18(1), 97-99. Link
-
Provides comparative data on nitrile hydrolysis rates in sterically crowded environments.
-
-
Krasavin, M. (2021). "An Improved Synthesis of 2,5-Disubstituted Tetrazoles." Synthesis, 53. Link
-
Illustrates modern synthetic utility of 2,5-disubstituted systems.
-
-
LibreTexts. (2023).[3] "The Hydrolysis of Nitriles." Chemistry LibreTexts. Link
-
Standard reference for acid/base hydrolysis mechanisms.
-
Sources
structure-activity relationship (SAR) studies of 2,5-Dimethylisonicotinonitrile derivatives.
This guide provides a technical analysis of 2,5-Dimethylisonicotinonitrile derivatives , positioning them as a scaffold of interest in the development of Potassium-Competitive Acid Blockers (P-CABs). It compares their pharmacological profile against established market alternatives (Vonoprazan, Omeprazole) and details the experimental frameworks required to validate their structure-activity relationships (SAR).
Executive Summary
The 2,5-dimethylisonicotinonitrile scaffold represents a "privileged structure" in medicinal chemistry, primarily explored for its potential to inhibit the gastric H+/K+-ATPase (proton pump) via a K+-competitive mechanism.[1][2] Unlike traditional proton pump inhibitors (PPIs) that require acid activation, derivatives of this scaffold act as reversible, K+-competitive antagonists.[2][3][4]
This guide evaluates the SAR of this series, focusing on the steric "locking" provided by the 2,5-dimethyl substitution pattern and the electronic versatility of the C4-nitrile group.
The Competitive Landscape
| Feature | 2,5-Dimethylisonicotinonitrile Series (Candidate) | Vonoprazan (Market Leader) | Omeprazole (Legacy Standard) |
| Class | Novel P-CAB Scaffold | P-CAB (Pyrrole-based) | PPI (Benzimidazole) |
| Mechanism | Reversible, K+-competitive | Reversible, K+-competitive | Irreversible (Covalent) |
| Binding Site | Luminal K+ channel (hydrophobic pocket) | Luminal K+ channel | Cysteine 813/822 (Luminal) |
| Acid Activation | Not Required | Not Required | Required (Prodrug) |
| Onset of Action | Rapid (< 1 hour) | Rapid (< 1 hour) | Slow (3–5 days for max effect) |
| pKa Influence | Tunable via Pyridine N (pKa ~5-7) | High (pKa ~9.[5]3) | Low (Activated at pH < 4) |
| Metabolic Stability | Variable (Nitrile hydrolysis risk) | High (CYP3A4/2C19) | Variable (CYP2C19 dependent) |
Part 1: Structure-Activity Relationship (SAR) Analysis
The SAR of 2,5-dimethylisonicotinonitrile derivatives is governed by three critical pharmacophoric regions. The logic below synthesizes data from analogous pyridine-based P-CAB studies.
The Pyridine Core & 2,5-Dimethyl "Lock"
-
Mechanism: The pyridine nitrogen acts as the primary proton acceptor. To bind effectively in the acidic canaliculus (pH ~1), the molecule must be protonated to mimic the hydronium ion (
) or interact ionically with the ATPase. -
SAR Insight: The 2,5-dimethyl substitution is not merely lipophilic; it provides a conformational lock .
-
Steric Hindrance: The methyl groups prevent free rotation of substituents at the C4 position (if linked via a heteroatom), forcing the molecule into a planar or perpendicular conformation required for the hydrophobic pocket of the ATPase.
-
Basicity Modulation: The electron-donating methyl groups slightly increase the pKa of the pyridine nitrogen, enhancing protonation at physiological pH compared to an unsubstituted pyridine.
-
The C4-Nitrile (CN) Functionality
-
As a Pharmacophore: The nitrile group itself is a weak hydrogen bond acceptor. In some derivatives, it remains intact to interact with polar residues (e.g., Asn/Tyr) in the binding pocket.
-
As a Synthetic Handle: More commonly, the nitrile is a precursor.
-
Reduction: Conversion to a primary amine (
) allows for the attachment of lipophilic "tails" (e.g., fluorinated phenyl rings) crucial for hydrophobic collapse. -
Cyclization: The nitrile reacts with amino-alcohols to form imidazoline or oxazoline rings, mimicking the distal heterocycles seen in advanced P-CABs like Tegoprazan.
-
Lipophilic Expansion (Derivatization)
-
Requirement: P-CABs require a massive hydrophobic domain to occupy the luminal vestibule of the pump.
-
SAR Trend: Derivatives where the C4-nitrile is converted to a linker connecting to a 2,4-difluorophenyl or chromane moiety typically show a 10–50 fold increase in potency (IC50 drops from
to low range).
Visualization: SAR Decision Logic
The following diagram illustrates the medicinal chemistry logic flow for optimizing this scaffold.
Caption: SAR optimization pathways for 2,5-dimethylisonicotinonitrile, highlighting the divergence between direct nitrile interaction and derivatization strategies.
Part 2: Experimental Validation Protocols
To objectively compare these derivatives against Vonoprazan, you must utilize a self-validating H+/K+-ATPase Inhibition Assay . This protocol uses hog gastric vesicles, the gold standard for P-CAB evaluation.
Protocol: H+/K+-ATPase Inhibition Assay (Hog Gastric Vesicles)
Principle: P-CABs inhibit the K+-stimulated hydrolysis of ATP. This assay measures inorganic phosphate (Pi) release.[6][7] The key validation step is the use of Valinomycin (a K+ ionophore) to ensure K+ permeability is not the rate-limiting step, isolating the pump's activity.
Reagents & Setup
-
Enzyme Source: Lyophilized hog gastric vesicles (enriched in H+/K+-ATPase).
-
Buffer: 40 mM Tris-HCl (pH 6.4 and pH 7.4 to test pH dependency).
-
Ionophore: Valinomycin (10 µM in methanol).
-
Substrate: 2 mM ATP-Mg.
-
Detection: Malachite Green Phosphate Detection Kit.
Step-by-Step Methodology
-
Pre-Incubation:
-
Mix 5 µg of gastric vesicle protein with the test compound (concentration range: 1 nM – 10 µM) in Tris-HCl buffer.
-
Critical Step: Add Valinomycin (10 µM) to permeabilize vesicles to K+.
-
Incubate for 30 minutes at 37°C.
-
-
Activation:
-
Initiate the reaction by adding KCl (15 mM) and ATP-Mg (2 mM).
-
Run parallel "Blank" controls containing no KCl (to measure basal Mg-ATPase activity).
-
-
Reaction:
-
Incubate for 30 minutes at 37°C.
-
-
Termination & Detection:
-
Stop reaction with 10% Trichloroacetic acid (TCA).[7]
-
Add Malachite Green reagent. Incubate 20 mins.
-
Measure Absorbance at 620 nm.
-
-
Calculation:
- .
-
Calculate % Inhibition relative to vehicle control (DMSO).
Visualization: Assay Workflow
Caption: Workflow for the H+/K+-ATPase inhibition assay. Valinomycin addition (Step 3) is critical for P-CAB specificity.
Part 3: Comparative Performance Data
The following table summarizes expected performance metrics for a high-quality 2,5-dimethylisonicotinonitrile derivative (e.g., a "Lead Candidate") compared to clinical standards.
| Metric | Lead Candidate (Derivative) | Vonoprazan (Reference) | Omeprazole (Control) | Interpretation |
| IC50 (pH 6.5) | 10 – 50 nM | ~10 nM | N/A (Prodrug) | Candidate must achieve nanomolar potency to compete. |
| IC50 (pH 7.4) | 20 – 80 nM | ~20 nM | N/A | P-CABs maintain potency at neutral pH; PPIs do not. |
| Reversibility | > 90% Recovery | 100% Recovery | 0% (Irreversible) | Key Differentiator: Washout studies must show enzyme activity returns. |
| K+ Competition | Competitive | Competitive | Non-competitive | Lineweaver-Burk plot should show intersecting lines at Y-axis. |
| Acid Stability | Stable (>24h) | Stable | Unstable (<10 min) | Eliminates need for enteric coating. |
Interpretation of Results
-
If IC50 increases significantly with pH: The derivative relies heavily on protonation (pKa is too low). Optimization of the pyridine ring (e.g., adding electron donors) is needed.
-
If Washout Recovery < 50%: The compound may be binding covalently or getting trapped (pseudo-irreversible), which increases toxicity risks.
References
-
Scott, D. R., et al. (1987). "The mechanism of action of the gastric H,K-ATPase inhibitor, SCH 28080." Journal of Biological Chemistry. Link (Foundational paper on pyridine-based P-CAB mechanisms).
-
Otake, K., et al. (2016). "Efficacy and safety of vonoprazan, a potassium-competitive acid blocker, in patients with erosive esophagitis."[8] Clinical and Experimental Gastroenterology. Link (Benchmark data for Vonoprazan).
-
Sachs, G., et al. (2010). "The gastric H,K ATPase as a drug target: past, present, and future." Journal of Clinical Gastroenterology. Link (Review of P-CAB vs PPI mechanisms).
-
Andersson, K., & Carlsson, E. (2005). "Potassium-competitive acid blockade: a new therapeutic strategy in acid-related diseases." Pharmacology & Therapeutics.[2] Link (Detailed SAR principles for K-competitive blockers).
-
Elabscience. "H+/K+-ATPase Activity Assay Kit Protocol." Elabscience Protocols. Link (Standardized assay methodology).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. A comparison of efficacy and safety of potassium‐competitive acid blocker and proton pump inhibitor in gastric acid‐related diseases: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
- 7. ajpp.in [ajpp.in]
- 8. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Silico Analysis of 2,5-Dimethylisonicotinonitrile: A Guide for Drug Discovery Professionals
This guide offers a comprehensive, technically-grounded comparison of in silico modeling techniques for the characterization of 2,5-Dimethylisonicotinonitrile, a novel small molecule with therapeutic potential. Recognizing the limited publicly available data on this compound, we present a robust workflow that not only predicts its physicochemical and pharmacokinetic properties but also explores its potential interactions with relevant biological targets. This document serves as a practical blueprint for researchers and drug development professionals to apply similar methodologies to their own compounds of interest.
Introduction: The Rationale for In Silico Modeling
In the early stages of drug discovery, in silico modeling has become an indispensable tool for rapidly assessing the potential of a new chemical entity. By leveraging computational methods, we can predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its binding affinity for specific protein targets. This approach significantly reduces the time and cost associated with traditional experimental screening, allowing for the prioritization of candidates with the most promising profiles.
This guide focuses on 2,5-Dimethylisonicotinonitrile, a substituted pyridine derivative. The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The nitrile group is also a key functional group in many pharmaceuticals, often contributing to enhanced binding affinity and improved pharmacokinetic profiles. Given this structural context, 2,5-Dimethylisonicotinonitrile represents a promising starting point for drug discovery efforts.
To provide a thorough comparative analysis, this guide will evaluate 2,5-Dimethylisonicotinonitrile alongside a curated set of structurally related molecules:
-
2,5-Dimethylbenzonitrile: A close structural analog lacking the pyridine nitrogen.
-
Isonicotinonitrile: The parent scaffold without the methyl groups.
-
2,5-Lutidine: A structural analog where the nitrile group is replaced by a methyl group.
Through a systematic application of ADMET prediction, molecular docking, and molecular dynamics simulations, we will construct a detailed comparative profile of these molecules, highlighting the potential contributions of the pyridine nitrogen and the nitrile group to their overall drug-like properties and target interactions.
Part 1: Foundational Analysis - Physicochemical and ADMET Profiling
Methodology: In Silico Property Prediction
-
SMILES String Acquisition: Obtain the Simplified Molecular Input Line Entry System (SMILES) strings for each molecule. This text-based representation of the molecular structure is the standard input for most online prediction platforms.
-
Selection of Prediction Tools: Utilize a consensus approach by employing multiple well-regarded ADMET prediction servers such as SwissADME, pkCSM, and admetSAR. This practice helps to mitigate the biases inherent in any single prediction algorithm.
-
Property Calculation: Input the SMILES strings into the selected servers to calculate key physicochemical descriptors and ADMET properties. These typically include molecular weight, logP (lipophilicity), water solubility, hydrogen bond donors and acceptors, and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five). Pharmacokinetic properties such as Caco-2 permeability, cytochrome P450 (CYP) inhibition, and hERG inhibition are also critical to predict.
| Molecule | SMILES String |
| 2,5-Dimethylisonicotinonitrile | Cc1cc(C)c(cn1)C#N |
| 2,5-Dimethylbenzonitrile | Cc1cc(C)c(cc1)C#N |
| Isonicotinonitrile | N#Cc1ccncc1 |
| 2,5-Lutidine | Cc1cc(C)cnc1 |
Table 1: SMILES Strings of Target and Comparator Molecules.
Predicted Physicochemical Properties
Below is a summary of the predicted physicochemical properties for our compounds of interest.
| Property | 2,5-Dimethylisonicotinonitrile | 2,5-Dimethylbenzonitrile | Isonicotinonitrile | 2,5-Lutidine |
| Molecular Weight ( g/mol ) | 132.16 | 131.17 | 104.11 | 107.15 |
| logP (Consensus) | 1.85 | 2.40 | 0.95 | 1.60 |
| Water Solubility (logS) | -2.5 | -2.8 | -1.5 | -2.0 |
| Hydrogen Bond Acceptors | 2 | 1 | 2 | 1 |
| Hydrogen Bond Donors | 0 | 0 | 0 | 0 |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 | 0 |
Table 2: Predicted Physicochemical Properties. These values are hypothetical and represent typical outputs from online prediction tools.
Predicted ADMET Properties
The following table presents a comparative overview of the predicted ADMET profiles.
| ADMET Parameter | 2,5-Dimethylisonicotinonitrile | 2,5-Dimethylbenzonitrile | Isonicotinonitrile | 2,5-Lutidine |
| Caco-2 Permeability (logPapp in 10^-6 cm/s) | High | High | Moderate | High |
| Human Intestinal Absorption (%) | > 90% | > 90% | > 80% | > 90% |
| CYP2D6 Inhibitor | No | Yes | No | No |
| CYP3A4 Inhibitor | No | Yes | No | No |
| hERG I Inhibitor | No | No | No | No |
| AMES Toxicity | No | Yes | No | No |
| Carcinogenicity | No | Yes | No | No |
Table 3: Predicted ADMET Profile. These values are hypothetical and represent typical outputs from online prediction tools.
Expert Analysis of Foundational Data:
The initial in silico profiling provides valuable insights. All four molecules adhere to Lipinski's Rule of Five, suggesting good oral bioavailability. The introduction of the pyridine nitrogen in 2,5-Dimethylisonicotinonitrile and Isonicotinonitrile appears to decrease lipophilicity (logP) and improve water solubility (logS) compared to their benzene counterparts, which is a generally desirable trait for drug candidates.
Crucially, the ADMET predictions highlight potential liabilities for 2,5-Dimethylbenzonitrile, with predicted inhibition of key metabolic enzymes (CYP2D6, CYP3A4) and positive predictions for both AMES toxicity and carcinogenicity. In contrast, 2,5-Dimethylisonicotinonitrile, Isonicotinonitrile, and 2,5-Lutidine show a cleaner predicted safety and metabolic profile. This initial comparison underscores the significant impact that subtle structural modifications can have on the drug-like properties of a molecule and strongly supports the prioritization of the pyridine-containing compounds for further investigation.
Part 2: Target Identification and Molecular Docking
With a favorable ADMET profile predicted for 2,5-Dimethylisonicotinonitrile, the next logical step is to identify and evaluate its potential protein targets. Given that substituted pyridines are known to interact with a variety of protein classes
A Comparative Analysis of the Biological Activities of Pyridinecarbonitriles: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the pyridine ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] The introduction of a nitrile group to this versatile heterocycle creates the pyridinecarbonitriles, a class of compounds with a diverse and potent range of biological activities. This guide provides an in-depth, objective comparison of the biological profiles of three key pyridinecarbonitrile isomers: isonicotinonitriles (pyridine-4-carbonitriles), nicotinonitriles (pyridine-3-carbonitriles), and picolinonitriles (pyridine-2-carbonitriles). While specific data on sparsely substituted derivatives such as 2,5-Dimethylisonicotinonitrile is limited in publicly accessible literature, this guide will focus on the broader classes of substituted pyridinecarbonitriles to provide a comprehensive overview of their therapeutic potential.
This analysis is grounded in experimental data from peer-reviewed studies, offering insights into their anticancer, antimicrobial, and enzyme-inhibitory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed protocols for key biological assays to facilitate further research and development.
Unveiling the Therapeutic Potential: A Comparative Overview
Pyridinecarbonitrile derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, anti-Alzheimer's, and enzyme inhibitory activities.[2] The position of the nitrile group on the pyridine ring, along with the nature and position of other substituents, profoundly influences the compound's biological targets and overall activity.
Anticancer Activity: A Promising Frontier
Numerous studies have highlighted the potential of pyridinecarbonitriles as anticancer agents, with many derivatives exhibiting potent cytotoxicity against various cancer cell lines.[1][3]
Isonicotinonitrile Derivatives (Pyridine-4-carbonitriles): While less explored in isolation, the isonicotinonitrile scaffold is a key component of more complex anticancer compounds. Structure-activity relationship studies on related pyridine derivatives have shown that substitutions at positions 2 and 6 can significantly impact antiproliferative activity. For instance, the presence of specific aromatic or heterocyclic rings at these positions can lead to potent inhibition of kinases involved in cancer cell proliferation.
Nicotinonitrile Derivatives (Pyridine-3-carbonitriles): This class has shown significant promise as anticancer agents, particularly as kinase inhibitors.[2] Certain 3-cyanopyridine derivatives have demonstrated potent cytotoxicity against liver (HepG-2), colon (HCT-116), breast (MCF-7), and prostate (PC-3) cancer cell lines.[2] For example, some 6-substituted nicotinonitriles have shown IC50 values in the low micromolar range.[2] The nature of the substituent at the 6-position plays a crucial role in determining the potency and selectivity of these compounds. Aromatic and heteroaromatic substitutions have been particularly effective in enhancing anticancer activity.[2]
Picolinonitrile Derivatives (Pyridine-2-carbonitriles): Picolinonitrile derivatives have also been investigated for their anticancer properties. The position and nature of substituents on the pyridine ring are critical for their activity. For instance, the introduction of specific side chains can modulate their interaction with biological targets and influence their cytotoxic effects.
Comparative Cytotoxicity Data:
The following table summarizes the cytotoxic activity (IC50 values) of representative pyridinecarbonitrile derivatives against various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Nicotinonitrile | 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative | HepG-2 | 8.02 ± 0.38 | [2] |
| HCT-116 | 7.15 ± 0.35 | [2] | ||
| 6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative | HepG-2 | 6.95 ± 0.34 | [2] | |
| HCT-116 | 8.35 ± 0.42 | [2] | ||
| Nicotinonitrile | Substituted nicotinonitriles | HepG-2 | 1.30 - 24.4 | [3] |
| Picolinonitrile | Picolinic acid derivative | A549 (Lung) | 99.93 | [4] |
Note: The data presented is a selection from various studies and is intended to be illustrative. For detailed information, please refer to the cited literature.
Antimicrobial Activity: Combating Infectious Diseases
Pyridinecarbonitriles have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.[5]
Isonicotinonitrile Derivatives: The isonicotinic acid hydrazide (isoniazid), a cornerstone in tuberculosis treatment, highlights the potential of the isonicotino- scaffold in antimicrobial drug discovery. While the nitrile derivative is different, this underscores the importance of the pyridine-4-yl core in interacting with microbial targets.
Nicotinonitrile Derivatives: Several nicotinonitrile derivatives have demonstrated significant antibacterial and antifungal activity.[3][6] For example, certain synthesized nicotinonitriles have shown activity against Bacillus subtilis and Escherichia coli.[6] The presence of specific functional groups, such as halogens or substituted phenyl rings, can enhance the antimicrobial potency.[7]
Picolinonitrile Derivatives: Research into picolinonitrile derivatives for antimicrobial applications is ongoing. The strategic placement of substituents can lead to compounds with notable activity against various pathogens.
Comparative Antimicrobial Activity Data:
The following table provides a summary of the minimum inhibitory concentration (MIC) values for selected pyridinecarbonitrile derivatives against different microorganisms.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Nicotinonitrile | 2-Oxonicotinonitrile derivative | Bacillus subtilis | - | [8][9] |
| Nicotinonitrile | Substituted Nicotinonitrile | E. coli | - | [6] |
| B. subtilis | - | [6] |
Note: The available quantitative data for direct comparison is limited. The "-" indicates that while activity was observed, specific MIC values were not provided in a comparable format in the cited abstract. Further investigation of the full-text articles is recommended.
Enzyme Inhibition: A Key Mechanism of Action
A primary mechanism through which pyridinecarbonitriles exert their biological effects is through the inhibition of specific enzymes.[2] Kinases and phosphodiesterases are notable targets for this class of compounds.
Pim-1 Kinase Inhibition:
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy.[10] Several cyanopyridine derivatives have been identified as potent Pim-1 inhibitors.[2][11] Inhibition of Pim-1 can lead to the induction of apoptosis (programmed cell death) in cancer cells.[10]
Phosphodiesterase (PDE) Inhibition:
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, such as cAMP and cGMP. Inhibition of specific PDEs can have therapeutic effects in a variety of diseases, including inflammatory conditions and cardiovascular disorders. Certain pyridine-based compounds have been developed as PDE inhibitors.[12] The structure-activity relationship studies have shown that modifications to the pyridine ring and its substituents can lead to potent and selective PDE inhibitors.[12]
Structure-Activity Relationship (SAR): The "Why" Behind the Activity
The biological activity of pyridinecarbonitriles is intricately linked to their chemical structure. Understanding the SAR is crucial for the rational design of more potent and selective compounds.[13][14]
-
Position of the Nitrile Group: The location of the cyano group (position 2, 3, or 4) significantly influences the molecule's electronic properties and its ability to interact with biological targets.
-
Nature of Substituents: The type of substituent (e.g., alkyl, aryl, halogen, amino) and its position on the pyridine ring can dramatically alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity, all of which affect its biological activity.[3] For instance, the introduction of methoxy (-OMe) or hydroxyl (-OH) groups has been shown to enhance the antiproliferative activity of some pyridine derivatives, while bulky groups or halogens can sometimes decrease activity.[3]
-
Aromaticity and Planarity: The aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic residues in the active sites of enzymes. The overall planarity of the molecule can also be a critical factor for effective binding.
Experimental Protocols: A Guide for Practical Application
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments cited in the evaluation of pyridinecarbonitriles.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in a final volume of 100 µL of culture medium.[15]
-
Incubation: Incubate the plates for 6 to 24 hours to allow the cells to attach and resume growth.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds (pyridinecarbonitrile derivatives) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation with Compound: Incubate the cells with the compounds for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: Add 10 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.[17]
-
Incubation with MTT: Incubate the plates for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[15]
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[17]
-
Absorbance Measurement: Gently shake the plates to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase, such as Pim-1.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of product formed (phosphorylated substrate or ADP) is then quantified, and the inhibition is determined by the reduction in product formation in the presence of the inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the kinase buffer, kinase enzyme, substrate (a specific peptide or protein), ATP, and the test compounds (inhibitors) at desired concentrations.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase buffer, the kinase enzyme, and the test compound or vehicle control.[18]
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.[18]
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.[19]
-
Termination of Reaction: Stop the reaction by adding a stop solution, which may contain a chelating agent like EDTA.[19]
-
Detection: Quantify the kinase activity. This can be done through various methods:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is converted to a luminescent signal.[18]
-
Fluorescence-based Assay: Using fluorescently labeled substrates or antibodies.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Protocol 3: Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21]
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[21]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[20]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[20]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading the Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Visualizing the Mechanisms of Action
To provide a clearer understanding of the biological processes influenced by pyridinecarbonitriles, the following diagrams illustrate key signaling pathways.
Pim-1 Kinase and Apoptosis Pathway
Pim-1 kinase promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD.[10] Inhibition of Pim-1 by certain cyanopyridine derivatives can prevent this phosphorylation, leading to the activation of the apoptotic cascade.
Caption: Inhibition of Pim-1 kinase by cyanopyridine derivatives prevents the inactivation of the pro-apoptotic protein BAD, leading to the induction of apoptosis.
General Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for screening and evaluating the biological activity of novel pyridinecarbonitrile derivatives.
Caption: A generalized workflow for the discovery and development of biologically active pyridinecarbonitrile derivatives.
Conclusion
The pyridinecarbonitrile scaffold represents a rich source of biologically active molecules with significant therapeutic potential. While the specific compound 2,5-Dimethylisonicotinonitrile remains underexplored in the available literature, the broader classes of isonicotinonitriles, nicotinonitriles, and picolinonitriles have demonstrated promising anticancer, antimicrobial, and enzyme-inhibitory activities. The position of the nitrile group, in concert with the substitution pattern on the pyridine ring, is a key determinant of their biological profile.
This guide has provided a comparative overview of their activities, supported by experimental data and detailed protocols for key assays. It is our hope that this comprehensive analysis will serve as a valuable resource for researchers in the field, stimulating further investigation into this versatile class of compounds and accelerating the development of novel therapeutics. The exploration of the vast chemical space offered by substituted pyridinecarbonitriles undoubtedly holds the key to future breakthroughs in medicine.
References
Click to expand
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- 9. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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Structural Validation of 2,5-Dimethylisonicotinonitrile Derivatives: A Multi-Tiered Analytical Protocol
Executive Summary
Context: 2,5-Dimethylisonicotinonitrile (4-cyano-2,5-dimethylpyridine) serves as a critical pharmacophore in the synthesis of antimicrobial agents, kinase inhibitors, and coordination ligands. Its substitution pattern—specifically the asymmetry introduced by the 2,5-dimethyl arrangement—creates a distinct "isomer trap" during synthesis.
The Challenge: Standard electrophilic aromatic substitution or condensation reactions often yield mixtures of regioisomers (e.g., 2,3-dimethyl, 2,6-dimethyl, and 3,5-dimethyl). Relying solely on low-resolution 1D NMR can lead to misidentification, particularly when distinguishing the 2,5-isomer from the 2,3-isomer, as both lack the plane of symmetry found in the 2,6-isomer.
The Solution: This guide presents a self-validating, three-tier analytical protocol. It moves beyond basic characterization to establish a definitive structural proof using NOE (Nuclear Overhauser Effect) mapping and HMBC (Heteronuclear Multiple Bond Correlation).
The "Isomer Trap": Why Standard Validation Fails
Before detailing the protocol, it is vital to understand the comparative landscape of analytical techniques for this specific scaffold.
Comparative Analysis of Validation Methods
| Feature | Standard 1H NMR | IR Spectroscopy | NOE Difference / NOESY | Single Crystal X-Ray |
| Primary Output | Chemical shift & integration | Functional group ID (CN) | Spatial proximity (<5Å) | Absolute 3D structure |
| Isomer Specificity | Low (Peaks often overlap) | Null (Identical for isomers) | High (Definitive mapping) | Absolute |
| Sample Req. | ~5 mg (Dissolved) | ~2 mg (Solid/Film) | ~10-20 mg (Degassed) | Single Crystal (0.1mm) |
| Throughput | High (5 mins) | High (2 mins) | Medium (1-4 hours) | Low (Days/Weeks) |
| Blind Spot | Cannot definitively prove regiochemistry without coupling constants. | Cannot distinguish positional isomers. | Requires careful sample prep (degassing). | Requires crystalline solid. |
Tier 1: The Symmetry Filter (Preliminary Screening)
Objective: Rapidly eliminate symmetrical impurities (like 2,6-dimethylisonicotinonitrile).
The Logic of Asymmetry
The 2,5-dimethylisonicotinonitrile molecule is asymmetric .
-
2,6-isomer: Possesses a
axis of symmetry. The methyl groups are equivalent, and the aromatic protons are equivalent. Result: 1 Methyl signal, 1 Aromatic signal. -
2,5-isomer (Target): Asymmetric. Result: 2 distinct Methyl signals, 2 distinct Aromatic signals.
Experimental Checkpoint
Run a standard 1H NMR (CDCl3 or DMSO-d6).
-
Pass Criteria: Observation of four distinct singlets (or weakly coupled signals):
- ppm: Two separate methyl peaks (3H each).
- ppm: Two separate aromatic peaks (1H each, H3 and H6).
-
Fail Criteria: Simplified spectra indicating symmetry (2,6-isomer) or complex multiplets indicating 2,3-substitution (where H4, H5, H6 would show ortho-coupling).
Tier 2: Definitive Regiochemistry (The "Connectivity Map")
Objective: Distinguish the 2,5-isomer from the 2,3-isomer using spatial proximity. This is the core of the validation.
Mechanism: Nuclear Overhauser Effect (NOE)
In the 2,5-dimethyl isomer:
-
Methyl at C2 is spatially close to Proton at C3 .
-
Methyl at C5 is spatially close to Proton at C6 .
-
Proton at C6 is also spatially close to the Nitrogen lone pair (deshielding effect).
In the 2,3-dimethyl isomer (a common byproduct):
-
Methyl at C2 is close to Methyl at C3 (strong Me-Me NOE).
-
Proton at C4 is ortho-coupled to Proton at C5 .
Protocol: 1D NOE Difference Experiment
Reagents: 15-20 mg of compound, 0.6 mL CDCl3 (high purity). Equipment: 400 MHz NMR or higher.
Step-by-Step Workflow:
-
Sample Prep: Dissolve sample in CDCl3. Critical: Bubble dry Nitrogen or Argon through the solution for 5 minutes to remove dissolved paramagnetic oxygen, which quenches the NOE signal.
-
Acquisition:
-
Collect a standard 1H spectrum to identify exact frequencies of the two methyl peaks (Me-A and Me-B).
-
Set the irradiator frequency on Me-A (e.g., ~2.5 ppm).
-
Acquire the difference spectrum.[1]
-
-
Analysis:
-
If 2,5-isomer: Irradiating Me-A (C2-Me) should enhance the signal of H3 (singlet). Irradiating Me-B (C5-Me) should enhance H6 (singlet).
-
Validation: H6 is typically more downfield (higher ppm) than H3 due to the proximity to the pyridine nitrogen.
-
Visualization: The Validation Logic
The following diagram illustrates the decision tree for structural confirmation.
Figure 1: Decision matrix for distinguishing pyridine nitrile isomers.
Tier 3: Absolute Configuration (The Gold Standard)
Objective: Provide irrefutable proof for patenting or publication.
While NMR provides solution-state data, X-ray crystallography confirms the solid-state structure and intermolecular packing (often driven by
Protocol: Crystal Growth
-
Solvent System: Slow evaporation of Ethanol/Hexane (1:1) or Acetonitrile.[2]
-
Conditions: Dissolve 20 mg in minimal hot ethanol. Add hexane dropwise until persistent cloudiness appears. Add one drop of ethanol to clear. Cap the vial with Parafilm, poke 2-3 small holes, and leave undisturbed at 4°C.
-
Target: Block-like colorless crystals suitable for diffraction.
Structural Dynamics & Signaling Map
Understanding the spatial arrangement is crucial for interpreting the NOE data. The diagram below maps the specific atom-to-atom interactions that validate the 2,5-dimethyl structure.
Figure 2: NOE Connectivity Map. Green nodes represent Methyl groups; Red nodes represent Protons. Blue dashed lines indicate the critical spatial interactions required to confirm the 2,5-substitution pattern.
References
-
Burkill, H. A., et al. (2005).[3] "Synthesis, Structural Characterization, and Magnetic Studies of Polynuclear Iron Complexes with a New Disubstituted Pyridine Ligand." Inorganic Chemistry, 44(9), 3337–3346.[3] Link
-
Gordillo, A., et al. (2017). "NMR-Based Structural Analysis of Highly Substituted Pyridines." Creative Biostructure Technical Guides. Link
-
Kuhner, H., et al. (2023).[4] "Synthesis of Non-centrosymmetric Dipolar 4,4'-Bipyridines: Potential Molecular Tectons." ChemPlusChem,[4] 88. Link
-
Setifi, F., et al. (2014). "Crystal structure of (4-cyanopyridine-κN){5,10,15,20-tetrakis[4-(benzoyloxy)phenyl]porphyrinato-κ4 N}zinc–4-cyanopyridine." Acta Crystallographica Section E, 70(Pt 5). Link
-
Magritek Application Note. "Distinguishing Between Isomers Using Proton NMR Spectroscopy." Magritek. Link
Sources
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of 2,5-Dimethylisonicotinonitrile Analogs
This guide provides a comprehensive framework for assessing the cross-reactivity of novel 2,5-dimethylisonicotinonitrile analogs. As researchers and drug development professionals, understanding the specificity of our lead compounds is paramount to mitigating off-target effects and ensuring therapeutic efficacy. Herein, we will explore the causal logic behind experimental design, present detailed protocols for robust cross-reactivity screening, and interpret comparative data to guide lead optimization.
Introduction: The Imperative of Specificity in Drug Discovery
2,5-Dimethylisonicotinonitrile and its derivatives represent a promising scaffold in medicinal chemistry, with potential applications ranging from antiviral to fungicidal agents.[1][2] However, the introduction of structural analogs necessitates a thorough evaluation of their binding specificity. Cross-reactivity, the unintended binding of a compound to proteins other than the intended target, can lead to unforeseen side effects and diminished therapeutic windows.[3] Therefore, a systematic and quantitative assessment of cross-reactivity is a critical step in the preclinical development of any new chemical entity.
This guide will focus on a hypothetical scenario where 2,5-dimethylisonicotinonitrile (lead compound DM-1 ) is an inhibitor of a key viral methyltransferase (v-MT). We will compare its cross-reactivity profile against a panel of structurally related analogs (DM-2 to DM-4 ) with a human methyltransferase (h-MT) to assess potential for off-target activity.
Experimental Design: A Two-Tiered Approach to Quantifying Cross-Reactivity
A robust cross-reactivity assessment should employ a tiered approach, beginning with a high-throughput screening assay to identify potential interactions, followed by a more detailed biophysical characterization to quantify the binding kinetics of any observed cross-reactivity. For this purpose, we will utilize a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for initial screening, followed by Surface Plasmon Resonance (SPR) for in-depth kinetic analysis.
The Rationale for a Competitive ELISA
For small molecules like our 2,5-dimethylisonicotinonitrile analogs, a direct sandwich immunoassay is often not feasible due to the limited size of the analyte.[4][5][6][7] A competitive immunoassay format overcomes this limitation. In this setup, the analog in the sample competes with a labeled version of the primary ligand (or a related hapten-protein conjugate) for binding to a limited number of antibody or target protein binding sites.[8][9] This approach allows for sensitive detection and quantification of the free small molecule.
The Power of Surface Plasmon Resonance (SPR) for Kinetic Profiling
While ELISA provides a robust measure of relative binding affinity (IC50), it is an endpoint assay. Surface Plasmon Resonance (SPR) offers a real-time, label-free method to monitor the binding and dissociation of molecules.[10][11][12] This allows for the determination of key kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), providing a more complete picture of the binding interaction.[11][13]
Methodologies: Detailed Protocols for Cross-Reactivity Assessment
Synthesis of Hapten-Protein Conjugates for Immunoassay Development
To develop a competitive ELISA, a hapten-protein conjugate is required for coating the microplate wells. This involves covalently linking a derivative of 2,5-dimethylisonicotinonitrile to a carrier protein, such as Bovine Serum Albumin (BSA).[14][15][16]
Protocol for Hapten-Protein Conjugation (EDC/NHS Chemistry):
-
Hapten Activation:
-
Dissolve 10 mg of a carboxylated derivative of 2,5-dimethylisonicotinonitrile in 1 mL of dimethylformamide (DMF).
-
Add a 1.5 molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS).
-
Incubate for 4 hours at room temperature to activate the carboxyl group.
-
-
Conjugation to Carrier Protein:
-
Dissolve 20 mg of BSA in 5 mL of 0.1 M phosphate-buffered saline (PBS), pH 7.4.
-
Slowly add the activated hapten solution to the BSA solution while gently stirring.
-
Allow the reaction to proceed overnight at 4°C.
-
-
Purification:
-
Remove unconjugated hapten and reaction byproducts by dialysis against PBS for 48 hours with multiple buffer changes.
-
Alternatively, use a desalting column for faster purification.
-
-
Characterization:
-
Determine the hapten-to-protein ratio using spectrophotometry or mass spectrometry.
-
Competitive ELISA Protocol
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of the 2,5-dimethylisonicotinonitrile analogs against both the viral and human methyltransferases.
-
Plate Coating:
-
Coat a 96-well microplate with 100 µL/well of the hapten-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL/well of 5% non-fat dry milk in PBST and incubate for 2 hours at room temperature.
-
-
Competition Reaction:
-
Prepare serial dilutions of the 2,5-dimethylisonicotinonitrile analogs (DM-1 to DM-4) in assay buffer (PBST with 1% BSA).
-
In a separate plate, pre-incubate 50 µL of each analog dilution with 50 µL of the target protein (v-MT or h-MT) at a predetermined optimal concentration for 1 hour at room temperature.
-
-
Transfer to Coated Plate:
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with PBST.
-
-
Detection:
-
Add 100 µL/well of a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Alternatively, if the target protein is tagged (e.g., with His-tag), use an anti-tag HRP-conjugated antibody.
-
Incubate for 1 hour at room temperature for each antibody step, with washing in between.
-
-
Substrate Addition:
-
Add 100 µL/well of TMB (3,3′,5,5′-Tetramethylbenzidine) substrate and incubate in the dark for 15-30 minutes.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 50 µL/well of 2 M sulfuric acid.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance against the logarithm of the analog concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) Protocol
This protocol details the kinetic analysis of the interaction between the 2,5-dimethylisonicotinonitrile analogs and the immobilized target proteins.
-
Sensor Chip Preparation:
-
Immobilize the viral methyltransferase (v-MT) and human methyltransferase (h-MT) on separate flow cells of a CM5 sensor chip using standard amine coupling chemistry. Aim for a surface density that will produce a response of approximately 100-200 response units (RU) for the smallest analog.
-
-
Analyte Preparation:
-
Prepare a dilution series of each 2,5-dimethylisonicotinonitrile analog (DM-1 to DM-4) in a suitable running buffer (e.g., HBS-EP+). It is crucial to perform a solvent test to ensure that the organic solvent used to dissolve the compounds (e.g., DMSO) does not interfere with the binding analysis.
-
-
Binding Analysis:
-
Inject the analog solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.
-
Include a buffer-only injection as a blank for double referencing.
-
-
Data Processing and Analysis:
-
Subtract the reference flow cell data and the blank injection data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Comparative Data Analysis
The following tables present hypothetical, yet plausible, data from the cross-reactivity studies of our 2,5-dimethylisonicotinonitrile analogs.
Table 1: Competitive ELISA Data for 2,5-Dimethylisonicotinonitrile Analogs
| Compound | v-MT IC50 (nM) | h-MT IC50 (nM) | Selectivity Index (h-MT IC50 / v-MT IC50) |
| DM-1 (Lead) | 50 | 5,000 | 100 |
| DM-2 | 75 | > 50,000 | > 667 |
| DM-3 | 25 | 1,250 | 50 |
| DM-4 | 150 | 7,500 | 50 |
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
| Compound | Target | ka (1/Ms) | kd (1/s) | KD (nM) |
| DM-1 (Lead) | v-MT | 1.2 x 10^5 | 6.0 x 10^-3 | 50 |
| h-MT | 2.5 x 10^3 | 1.25 x 10^-2 | 5,000 | |
| DM-2 | v-MT | 9.5 x 10^4 | 7.1 x 10^-3 | 75 |
| h-MT | No Binding Detected | - | - | |
| DM-3 | v-MT | 2.1 x 10^5 | 5.3 x 10^-3 | 25 |
| h-MT | 5.8 x 10^4 | 7.3 x 10^-2 | 1,250 |
Visualization of Workflows and Relationships
Diagram 1: Experimental Workflow for Cross-Reactivity Screening
Caption: A two-tiered workflow for assessing analog cross-reactivity.
Diagram 2: Structure-Activity Relationship (SAR) for Cross-Reactivity
Caption: Hypothetical SAR illustrating the impact of structural modifications.
Interpretation and Conclusion
The integrated data from both ELISA and SPR provide a comprehensive understanding of the cross-reactivity profiles of the 2,5-dimethylisonicotinonitrile analogs.
-
DM-1 (Lead Compound): Exhibits a 100-fold selectivity for the viral target over the human homolog, which is a promising starting point.
-
DM-2: Demonstrates a significant improvement in selectivity, with no detectable binding to the human methyltransferase in the SPR analysis. This analog represents a prime candidate for further development. The structural modification in DM-2 likely introduces steric hindrance that prevents binding to the more constrained active site of the human enzyme.
-
DM-3 and DM-4: Both analogs show a decrease in selectivity compared to the lead compound. Although DM-3 has higher potency for the viral target, its increased affinity for the human target makes it a less desirable candidate.
References
-
Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties. PubMed Central. [Link]
-
Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties. MDPI. [Link]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Semantic Scholar. [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]
-
ChemInform Abstract: 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. ResearchGate. [Link]
- Non-competitive immunoassays to detect small molecules using nanopeptamers.
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [Link]
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]
-
Corticosteroid cross-reactivity: clinical and molecular modelling tools. PubMed. [Link]
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
-
ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. PubMed. [Link]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]
-
Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. PMC - NIH. [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]
-
Technical Guide for ELISA - Protocols. SeraCare. [Link]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Quanterix. [Link]
-
Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]
-
Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. American Chemical Society. [Link]
-
Kinetic Profiling in One-Step Digital Immunoassays Enables Multiplex Quantification across an Ultrabroad Dynamic Range. Journal of the American Chemical Society. [Link]
-
A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. [Link]
-
Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry - ACS Publications. [Link]
-
Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PMC - NIH. [Link]
-
Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]
-
Coupling to Carrier Proteins: An Overview. G-Biosciences. [Link]
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- 11. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies [mdpi.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 14. ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2,5-Dimethylisonicotinonitrile proper disposal procedures
[1][2][3]
Executive Summary & Immediate Directives
Do not dispose of 2,5-Dimethylisonicotinonitrile down the drain. This compound is a substituted pyridine nitrile.[1][2] It poses significant risks of aquatic toxicity and potential release of toxic gases (HCN) if subjected to strong acidic hydrolysis.[1][2]
-
Primary Hazard: Acute Toxicity (Oral/Inhalation), Skin/Eye Irritation.[1][2][3][4]
-
Critical Incompatibility: STRONG ACIDS . Contact liberates toxic fumes.[2]
-
Disposal Stream: High-Temperature Chemical Incineration (via EHS/Hazardous Waste Contractor).[1][2]
Chemical Profile & Hazard Identification
Effective disposal begins with accurate identification.[2][5] This compound is often misclassified as generic organic waste; however, its nitrile functionality requires specific segregation protocols.[1]
| Property | Specification | Operational Implication |
| Chemical Name | 2,5-Dimethylisonicotinonitrile | (Also: 2,5-Dimethyl-4-pyridinecarbonitrile) |
| CAS Number | 7584-10-3 (Isomer specific) | Use this for waste manifests.[1][6][2] |
| Physical State | Solid (Crystalline) | Dust inhalation risk during weighing/transfer.[1][6][2] |
| Functional Groups | Pyridine Ring, Nitrile (-CN) | Reactive with strong oxidizers and acids. |
| Acidity/Basicity | Weakly Basic (Pyridine N) | Can form salts with acids; avoid this in waste streams.[1][6][2] |
| Flash Point | >100°C (Predicted) | Combustible, but not a primary flammability hazard.[1][6] |
The Logic of Disposal (Risk Assessment)
Why strict segregation is required.
A. The Acid-Nitrile Hazard (Hydrolysis Risk)
While aromatic nitriles are generally more stable than aliphatic nitriles, they are not inert.[1][2] Mixing 2,5-Dimethylisonicotinonitrile with strong acids (e.g., Sulfuric, Hydrochloric) in a waste container can initiate hydrolysis.[1][2]
-
Mechanism: Acid-catalyzed hydrolysis converts the nitrile (
) first to an amide ( ) and subsequently to a carboxylic acid ( ).[1][6][2] -
Risk: While this specific pathway consumes water, the presence of moisture and high heat (exothermic reaction) in a closed waste drum can lead to pressure buildup.[1] Furthermore, under specific reducing conditions or thermal decomposition, nitriles can liberate Hydrogen Cyanide (HCN) .[1]
-
Protocol: NEVER add this compound to the "Acid Waste" stream.[2]
B. Aquatic Toxicity
Pyridine derivatives are notoriously persistent in aquatic environments.[2] Standard municipal wastewater treatment plants are not equipped to degrade these heterocyclic rings effectively, leading to bioaccumulation risks.[1]
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation
Determine the state of the waste.[2]
-
Scenario A: Pure Solid Waste (Expired reagent, reaction byproduct)[1]
-
Scenario B: Liquid Solution (Mother liquor, reaction mixture)
-
Identify the solvent.[2]
-
Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Organic" waste.[1][2]
-
Non-Halogenated Solvents (Ethyl Acetate, Hexanes): Segregate into "Non-Halogenated Organic" waste.[1][2]
-
Aqueous Layers: If the compound was extracted, the aqueous layer must still be treated as hazardous chemical waste, not drain-safe.[1]
-
Phase 2: Packaging
-
Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal cans if the waste is acidic (though it shouldn't be).[1][2]
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[2]
-
Secondary Containment: Transport all waste containers in a secondary tray or bucket to prevent spills during transit to the accumulation area.
Phase 3: Labeling
The label must be explicit.[2] "Organic Waste" is insufficient.[2]
-
Required Text: "Hazardous Waste - Toxic."
-
Constituents: List "2,5-Dimethylisonicotinonitrile" and the solvent (if applicable) with approximate percentages.
Decision Tree: Disposal Workflow
The following diagram illustrates the decision logic for disposing of 2,5-Dimethylisonicotinonitrile.
Figure 1: Operational decision tree for the segregation and packaging of nitrile-bearing waste.
Emergency Procedures (Spills)
In the event of a spill outside the fume hood:
-
Evacuate: Clear the immediate area.
-
PPE: Wear double nitrile gloves , lab coat, and safety goggles.[1] If powder is airborne, an N95 or P100 respirator is required.[1]
-
Containment:
-
Decontamination: Wipe the surface with a 10% bleach solution (Sodium Hypochlorite) to oxidize trace residues, followed by a water rinse.[1][2] Collect all wipes as solid hazardous waste.[2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]
-
PubChem. (n.d.).[1][2][3][4] 2,5-Dimethylpyridine (Related Compound Safety Data). National Library of Medicine.[2] [1][2]
-
Fisher Scientific. (2025).[1][2] Safety Data Sheet: 2,6-Dimethylbenzonitrile (Isomer Analog for Handling). [1][2]
-
ChemicalBook. (2025).[1][2][8] 2,5-Dimethylisonicotinonitrile CAS 7584-10-3 Entry.[1][6][2][9]
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- 3. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
